molecular formula C10H9N3O2 B186170 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 138624-97-2

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Katalognummer: B186170
CAS-Nummer: 138624-97-2
Molekulargewicht: 203.2 g/mol
InChI-Schlüssel: NECVCOZCCWXGLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a valuable chemical building block in medicinal chemistry and drug discovery research. Its core structure serves as a privileged scaffold for developing novel bioactive compounds. Researchers utilize this compound to create analogs with significant antitumor properties. Compounds based on this scaffold have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, a well-validated mechanism for halting cancer cell division. This action leads to G2/M-phase cell cycle arrest and apoptosis, with one derivative showing an IC50 of 46 nM against MCF-7 human breast tumor cells . Furthermore, the 1,2,4-triazole pharmacophore is integral to the design of anti-inflammatory agents. It serves as a key structural component in derivatives that function as selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are theorized to provide therapeutic effects by targeting the COX-2 enzyme induced by inflammatory mediators, while potentially minimizing side effects associated with COX-1 inhibition . The compound's utility extends to being a precursor in click chemistry (CuAAC) applications, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . This makes this compound a versatile and critical reagent for researchers exploring new therapeutic agents in areas including oncology and immunology.

Eigenschaften

IUPAC Name

1-benzyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECVCOZCCWXGLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577127
Record name 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138624-97-2
Record name 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathways for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a derivative of the 1,2,4-triazole scaffold, a privileged structure in medicinal chemistry known to exhibit a wide range of biological activities. The synthesis of this specific molecule can be strategically approached through a multi-step process, which typically involves the initial formation of a 1,2,4-triazole-3-carboxylate ester, followed by N-benzylation and subsequent hydrolysis to the final carboxylic acid. This guide will focus on a reliable and well-documented synthetic route, providing detailed experimental procedures for each key transformation.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step process starting from readily available starting materials. The overall logical workflow is depicted below.

A Methyl 1H-1,2,4-triazole-3-carboxylate Synthesis B N-Benzylation A->B C Ester Hydrolysis B->C D This compound C->D

Caption: Logical workflow for the synthesis.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of the target molecule, broken down into three main stages. All quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate

The initial step involves the formation of the core 1,2,4-triazole ring with a carboxylate group at the 3-position. A reliable method for this is the reaction of trichloroacetonitrile with formylhydrazine, followed by cyclization and alcoholysis.[1]

Reaction Pathway:

reactant1 Trichloroacetonitrile intermediate Intermediate reactant1->intermediate + Formylhydrazine reactant2 Formylhydrazine reactant2->intermediate product Methyl 1H-1,2,4-triazole-3-carboxylate intermediate->product Cyclization & Alcoholysis

Caption: Synthesis of the triazole ester intermediate.

Experimental Protocol:

  • In a reaction vessel, an alcohol solvent (e.g., methanol) and a catalyst are mixed and cooled.

  • Trichloroacetonitrile is added dropwise to the cooled mixture.

  • A solution of formylhydrazine is then added to the reaction mixture.

  • The reaction is allowed to proceed to completion, after which the intermediate is isolated by filtration.

  • The isolated intermediate is then heated to induce cyclization.

  • The cyclized product is subsequently subjected to alcoholysis in the presence of an inorganic alkali in an alcohol solvent.

  • The final product, Methyl 1H-1,2,4-triazole-3-carboxylate, is obtained after filtration and recrystallization.

Quantitative Data for Step 1:

ParameterValueReference
Reactants Trichloroacetonitrile, Formylhydrazine[1]
Solvent Methanol[1]
Catalyst Potassium Carbonate
Reaction Temp. 0-5 °C (initial), 90-100 °C (cyclization)
Reaction Time Not specified
Yield ~90%[1]
Step 2: N-Benzylation of Methyl 1H-1,2,4-triazole-3-carboxylate

The second step is the regioselective benzylation at the N1 position of the triazole ring. Direct alkylation of 1,2,4-triazoles can lead to a mixture of N1, N2, and N4 isomers. To achieve high regioselectivity for the N1-isomer, a method involving the formation of an N-silyl derivative is recommended.[2]

Reaction Pathway:

reactant1 Methyl 1H-1,2,4-triazole-3-carboxylate intermediate Silyl-protected triazole reactant1->intermediate + HMDS reactant2 HMDS reactant2->intermediate product Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate intermediate->product + Benzyl Bromide reactant3 Benzyl Bromide reactant3->product

Caption: N-Benzylation of the triazole ester.

Experimental Protocol:

  • Methyl 1H-1,2,4-triazole-3-carboxylate is suspended in hexamethyldisilazane (HMDS) and refluxed for 1 hour under an anhydrous atmosphere.

  • After cooling, the excess HMDS is removed under reduced pressure.

  • Anhydrous acetonitrile is added to the residue, followed by benzyl bromide and a Lewis acid catalyst (e.g., SnCl₄).

  • The reaction mixture is stirred under reflux until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by pouring it into a saturated sodium bicarbonate solution.

  • The product, Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate, is isolated and purified.

Quantitative Data for Step 2:

ParameterValueReference
Reactants Methyl 1H-1,2,4-triazole-3-carboxylate, HMDS, Benzyl Bromide[2]
Solvent Anhydrous Acetonitrile[2]
Catalyst SnCl₄[2]
Reaction Temp. Reflux[2]
Reaction Time Until completion (TLC monitoring)[2]
Yield High (specific yield not reported for benzylation)
Step 3: Hydrolysis of Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis using an aqueous solution of a hydroxide salt is a common and effective method.

Reaction Pathway:

reactant Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate product This compound reactant->product + NaOH, H₂O, then H₃O⁺ reagent Aqueous NaOH reagent->product

Caption: Hydrolysis to the final carboxylic acid.

Experimental Protocol (General Procedure):

  • Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate is dissolved in a suitable solvent mixture (e.g., methanol/water or THF/water).

  • An aqueous solution of sodium hydroxide (or another suitable base) is added to the solution.

  • The mixture is stirred at room temperature or heated to reflux until the ester is fully consumed (monitored by TLC).

  • The reaction mixture is cooled, and the organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Quantitative Data for Step 3:

ParameterValue
Reactant Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate
Reagents Sodium Hydroxide, Water, Hydrochloric Acid
Solvent Methanol/Water or THF/Water
Reaction Temp. Room temperature to reflux
Reaction Time Varies (TLC monitoring)
Yield Typically high

Conclusion

The synthesis of this compound can be reliably accomplished through a three-step sequence involving the formation of a triazole ester intermediate, regioselective N-benzylation, and subsequent hydrolysis. The protocols outlined in this guide, supported by the provided quantitative data and visualizations, offer a clear and reproducible pathway for researchers and professionals in the field of drug discovery and development. Careful control of reaction conditions, particularly during the N-benzylation step, is crucial for achieving high yields and the desired regioselectivity.

References

Spectroscopic Data for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and synthesis protocols for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid did not yield sufficient information to construct a complete technical guide as requested. Publicly available scientific literature and chemical databases lack the specific experimental spectra and detailed methodologies for this particular compound.

While general spectroscopic characteristics of the 1,2,4-triazole ring system are documented, this information is not adequate to fulfill the request for a detailed analysis of a specific molecule.

However, to demonstrate the structure and content of the requested technical guide, we can provide a comprehensive analysis of a closely related and well-characterized compound: 1-Benzyl-4-phenyl-1H-1,2,3-triazole . The following sections present the spectroscopic data, experimental protocols, and a logical workflow for the analysis of this alternative compound, adhering to the format and requirements of the original request.

Spectroscopic Analysis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole

This section provides a detailed overview of the spectroscopic data and analytical methodologies used for the characterization of 1-Benzyl-4-phenyl-1H-1,2,3-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole.

Table 1: ¹H NMR Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.79-7.81m2HPhenyl-H
7.66s1HTriazole-H
7.30-7.42m8HBenzyl-H, Phenyl-H
5.58s2HCH₂

Table 2: ¹³C NMR Spectroscopic Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole

Chemical Shift (δ) ppmAssignment
148.1C (triazole)
134.6C (quaternary)
130.4C (quaternary)
129.1CH (aromatic)
128.7CH (aromatic)
128.1CH (aromatic)
128.0CH (aromatic)
125.6CH (aromatic)
119.5CH (triazole)
54.1CH₂
  • Instrumentation: A Bruker AV 400 MHz NMR spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation: The compound was dissolved in deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded at 25 °C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole

m/zIon
236.13[M+H]⁺
  • Instrumentation: An API QSTAR XL System or GCT Premier™ Mass Spectrometer was used.

  • Ionization Method: Chemical Ionization (CI) was employed.

  • Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion was determined.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. While specific IR data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole was not explicitly detailed in the readily available sources, a general protocol for such analysis is provided.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Expected Absorptions: Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic and triazole rings), and N=N stretching would be expected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Synthesis Compound Synthesis (e.g., 1-Benzyl-4-phenyl-1H-1,2,3-triazole) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purified Sample MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Report Technical Guide / Whitepaper Data_Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound featuring a 1,2,4-triazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active agents. The 1,2,4-triazole nucleus is a bioisostere for amide, ester, and carboxylic acid functionalities, offering advantageous properties such as metabolic stability, hydrogen bonding capacity, and a rigid backbone for molecular scaffolding. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological significance of this compound, aimed at professionals in the field of drug discovery and development.

Chemical Identity and Structure

The IUPAC name for the compound is This compound .[1] The structure consists of a 1,2,4-triazole ring substituted with a benzyl group at the N1 position and a carboxylic acid group at the C3 position.

Molecular Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 138624-97-2[1][2]
Molecular Formula C₁₀H₉N₃O₂[3]
Molecular Weight 203.20 g/mol [3]
IUPAC Name This compound[1]
Synonyms No common synonyms found
InChI Key NECVCOZCCWXGLH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis would likely commence from a readily available starting material such as 1,2,4-triazole-3-carboxylic acid or its corresponding ester. The key step would be the regioselective N-alkylation of the triazole ring with benzyl bromide.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis Start 1,2,4-Triazole-3-carboxylic acid Ester Methyl 1H-1,2,4-triazole-3-carboxylate Start->Ester SOCl₂, Methanol Alkylation Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate Ester->Alkylation Benzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) Final This compound Alkylation->Final Base (e.g., NaOH or LiOH), H₂O/THF G cluster_0 Fungal Cell Triazole 1,2,4-Triazole Derivative (e.g., Fluconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane (Disrupted) Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol->Membrane Essential Component

References

The Biological Potential of 1,2,4-Triazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, particularly those incorporating a carboxylic acid moiety or synthesized from carboxylic acid precursors, exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of 1,2,4-triazole carboxylic acids and related derivatives for researchers, scientists, and drug development professionals.

Synthesis of 1,2,4-Triazole Carboxylic Acid Derivatives

The synthesis of the 1,2,4-triazole ring system can be achieved through various routes, often involving the use of carboxylic acids or their derivatives as starting materials. A common and effective method involves the reaction of carboxylic acids with thiosemicarbazide, followed by cyclization.

General Synthetic Pathway

A prevalent method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols begins with a carboxylic acid. The acid is first converted to its corresponding ester, which then reacts with hydrazine hydrate to form a carbohydrazide. The carbohydrazide is subsequently treated with an isothiocyanate to yield a thiosemicarbazide intermediate. Finally, cyclization of the thiosemicarbazide in the presence of a base, such as sodium hydroxide, affords the desired 1,2,4-triazole derivative.[1][2] Another approach involves the direct reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[3]

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_products Products Carboxylic Acid Carboxylic Acid Esterification Esterification Carboxylic Acid->Esterification Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide Formation Thiosemicarbazide Formation Thiosemicarbazide->Thiosemicarbazide Formation Carboxylic Acid Ester Carboxylic Acid Ester Esterification->Carboxylic Acid Ester Hydrazinolysis Hydrazinolysis Carbohydrazide Carbohydrazide Hydrazinolysis->Carbohydrazide N-substituted Thiosemicarbazide N-substituted Thiosemicarbazide Thiosemicarbazide Formation->N-substituted Thiosemicarbazide Cyclization Cyclization 1,2,4-Triazole Derivative 1,2,4-Triazole Derivative Cyclization->1,2,4-Triazole Derivative Carboxylic Acid Ester->Hydrazinolysis Carbohydrazide->Thiosemicarbazide Formation N-substituted Thiosemicarbazide->Cyclization

Caption: General synthesis workflow for 1,2,4-triazole derivatives.
Experimental Protocol: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols[1]

  • Synthesis of Carboxylic Acid Hydrazides: A respective carboxylic acid ester (0.041 mol) is dissolved in absolute ethanol (50-100 mL). Hydrazine hydrate (80%, 13 mL) is added, and the reaction mixture is refluxed for 7-8 hours.

  • Synthesis of Thiosemicarbazides: The carboxylic acid hydrazide (0.03 mol) is dissolved in ethanol (100-200 mL). A solution of isothiocyanate (0.03 mol) in a minimum amount of ethanol is added with constant stirring. The reaction mixture is refluxed for 4-5 hours. After completion, the mixture is cooled to yield a solid product, which is then filtered and recrystallized from 70% ethanol.

  • Synthesis of 1,2,4-Triazole-3-thiols: The thiosemicarbazide intermediate is dissolved in aqueous 4N sodium hydroxide solution and refluxed for 4-5 hours with constant stirring. After completion of the reaction, the solution is cooled and then acidified with dilute hydrochloric acid to precipitate the product. The crude product is filtered, washed with water, and recrystallized from a suitable solvent.

Biological Activities and Experimental Evaluation

1,2,4-Triazole carboxylic acid derivatives have been extensively evaluated for a range of biological activities, including antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory effects.

Antimicrobial Activity

Derivatives of 1,2,4-triazole are known to possess significant antibacterial and antifungal properties.[2][4][5] Their efficacy is often attributed to the unique structural features of the triazole ring.

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
10a Various bacteriaNot specified0.125 - 64[5]
10b Various bacteriaNot specified0.125 - 64[5]
12h MDR E. coliNot specified0.25[5]
Ofloxacin Analogues S. aureus, S. epidermis, B. subtilis, E. coliNot specified0.25 - 1[5]
T81 S. aureus, B. subtilis, P. aeruginosa, E. coliData not specified, reported as effectiveNot specified[6]
T83 C. albicans, A. niger, F. oxysporumData not specified, reported as prominentNot specified[6]

Note: This table is a representative summary. For comprehensive data, refer to the cited literature.

  • Media Preparation: A suitable nutrient agar medium is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the test microorganism (e.g., approximately 10⁸ cells/mL) is uniformly spread over the surface of the agar plates using a sterile swab.

  • Disc Application: Sterile filter paper discs (typically 5-6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35±1°C) for a specified period (e.g., 24 hours).

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. Standard antibiotics like ciprofloxacin (for bacteria) and fluconazole (for fungi) are used as positive controls.[7]

Anticancer Activity

The antiproliferative properties of 1,2,4-triazole derivatives have been demonstrated against various cancer cell lines.[8][9][10] The mechanism of action often involves the inhibition of critical enzymes or signaling pathways involved in cancer cell proliferation and survival.[11]

Compound IDCell LineIC₅₀ (µM)Reference
3c HepG2 (Liver Cancer)2.88 - 4.83[11]
3d HepG2 (Liver Cancer)2.88 - 4.83[11]
3c Hep3B (Liver Cancer)2.88 - 4.83[11]
3d Hep3B (Liver Cancer)2.88 - 4.83[11]
112c HCT 116 (Colon Cancer)4.363[12]
112a HCT 116 (Colon Cancer)18.76[12]

Note: This table is a representative summary. For comprehensive data, refer to the cited literature.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allowed to adhere overnight.[14][15]

  • Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivatives and incubated for a specific period (e.g., 24-72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[14] The percentage of cell viability is calculated relative to untreated control cells.

Caption: Workflow of the MTT cytotoxicity assay.
Anticonvulsant Activity

Several 1,2,4-triazole derivatives have shown promising anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy.[16][17][18]

Compound IDTest ModelDose (mg/kg)ActivityReference
10 MES10087.5% protection[16]
11a MESED₅₀ = 50.8-[16]
11b MESED₅₀ = 54.8-[16]
63 MES30Protection from seizures[16]
4a, 4b, 4g MES100Active[19]
6g, 6h, 6m MES & s.c. PTZNot specifiedPotent activity[17]

Note: This table is a representative summary. For comprehensive data, refer to the cited literature.

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[20][21]

  • Animal Preparation: Mice or rats are used for the assay. The animals are acclimated to the laboratory conditions before the experiment.[22]

  • Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection, at various doses.

  • Seizure Induction: At the time of peak effect of the compound, a high-frequency electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[20] A local anesthetic is applied to the corneas prior to electrode placement.[20][22]

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered as protection.[20][22]

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Enzyme Inhibition

1,2,4-triazole derivatives have also been identified as potent inhibitors of various enzymes, including α-amylase and α-glucosidase, which are key targets in the management of diabetes.[23][24]

Compound IDEnzymeIC₅₀ (µM)Reference
12d α-glucosidase36.74 ± 1.24[25]
12m α-glucosidaseNot specified, potent[25]
Fluorine-containing derivatives α-amylase185.2 ± 3.4 to 535.6 ± 5.5[23]
Fluorine-containing derivatives α-glucosidase202.1 ± 3.8 to 803.2 ± 10.3[23]
Compound 4 α-glucosidase0.27 ± 0.01 µg/mL[24]
Compound 10 α-glucosidase0.31 ± 0.01 µg/mL[24]
Compound 4 α-amylase0.19 ± 0.01 µg/mL[24]
Compound 10 α-amylase0.26 ± 0.01 µg/mL[24]

Note: This table is a representative summary. For comprehensive data, refer to the cited literature.

Conclusion

1,2,4-Triazole carboxylic acids and their derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of these compounds and provide a solid foundation for further research and development in this exciting field. Continued exploration of the structure-activity relationships and mechanisms of action of 1,2,4-triazole derivatives is crucial for unlocking their full therapeutic potential.

References

The Scaffold of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. Its unique physicochemical properties, including the ability to engage in hydrogen bonding and dipole interactions, contribute to its versatility in drug design. This technical guide focuses on the core scaffold of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, exploring its synthesis, potential biological activities, and mechanisms of action. The strategic incorporation of a benzyl group at the N1 position and a carboxylic acid at the C3 position offers a unique combination of lipophilicity and functionality, making it a promising starting point for the development of novel therapeutics.

Synthesis of the Core Scaffold

The synthesis of this compound can be approached through a multi-step process, primarily involving the formation of the 1,2,4-triazole-3-carboxylate ester followed by hydrolysis. A plausible and adaptable synthetic route is outlined below.

Experimental Protocol: Synthesis of Ethyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from established methods for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Benzylhydrazine

  • Triethylamine (TEA)

  • Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • Preparation of Benzylhydrazine: If not commercially available, benzylhydrazine can be prepared from the reaction of benzyl chloride with hydrazine hydrate.

  • Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1 equivalent) in ethanol.

  • Add triethylamine (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • To this mixture, add benzylhydrazine (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Experimental Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: Dissolve ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate (1 equivalent) in a mixture of THF (or MeOH) and water.

  • Add an aqueous solution of LiOH or NaOH (1.5-2 equivalents) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Acidification: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is not extensively available in the public domain, the broader class of 1-benzyl-1,2,4-triazole derivatives has demonstrated significant potential in several therapeutic areas, most notably as anticancer and antifungal agents.

Anticancer Activity

Derivatives of the 1-benzyl-1,2,4-triazole scaffold have shown promising cytotoxic activity against various cancer cell lines.

Mechanism of Action: Inhibition of Focal Adhesion Kinase (FAK)

A plausible mechanism for the anticancer effects of this scaffold is the inhibition of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell proliferation, survival, migration, and angiogenesis.[1] Inhibition of FAK can disrupt these oncogenic signaling pathways.[2] The interaction of a small molecule inhibitor with FAK typically occurs at the ATP-binding pocket of the kinase domain, preventing the phosphorylation of FAK and its downstream signaling.

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action Studies start Ethyl 2-chloro-2-(hydroxyimino)acetate + Benzylhydrazine step1 Cyclocondensation start->step1 product1 Ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate step1->product1 step2 Hydrolysis product1->step2 final_product This compound step2->final_product assay1 Anticancer Screening (e.g., MTT Assay) final_product->assay1 assay2 Antifungal Screening (e.g., MIC Determination) final_product->assay2 moa1 FAK Kinase Inhibition Assay assay1->moa1 moa2 CYP51 Inhibition Assay assay2->moa2

Caption: Synthetic and evaluative workflow for the title compound.

FAK Signaling Pathway and Inhibition

FAK_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin FAK FAK Integrin->FAK Activation Src Src Kinase FAK->Src Autophosphorylation (Y397) recruits Src PI3K PI3K FAK->PI3K p53 p53 FAK->p53 Scaffolding interaction Migration Cell Migration & Invasion FAK->Migration Src->FAK Grb2_Sos Grb2/Sos Src->Grb2_Sos Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MDM2 MDM2 p53->MDM2 Apoptosis_Inhibition Inhibition of Apoptosis MDM2->Apoptosis_Inhibition Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 1-Benzyl-1,2,4-Triazole Derivative Inhibitor->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory role of triazoles.

Quantitative Data for Anticancer Activity of Related Compounds

The following table summarizes the in vitro anticancer activity (IC50 values) of some 1-benzyl-1,2,4-triazole derivatives against various human cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
1,2,4-Triazole Pyridine Hybrid (TP6)B16F1041.12 - 61.11[3]
N-phenyl-1,2,4-triazole derivative (6a-c)MCF-71.29 - 4.30[4]
N-phenyl-1,2,4-triazole derivative (6a-c)A-5497.43 - 12.30[4]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-oneHela< 12[3]
Antifungal Activity

The 1,2,4-triazole scaffold is famously present in many commercial antifungal drugs like fluconazole and voriconazole. The mechanism of action for these drugs is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol synthesis and leading to fungal cell death. It is highly probable that 1-benzyl-1,2,4-triazole derivatives exert their antifungal effects through a similar mechanism.

Quantitative Data for Antifungal Activity of Related Compounds

The following table presents the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC80 in µg/mL) of some 1-benzyl-1,2,4-triazole analogs against pathogenic fungi.

Compound TypeFungal StrainMIC80 (µg/mL)Reference
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(benzylamino)-2-propanolCandida albicans0.25[5]
1-Benzyl-4-(phenoxymethyl)-1,2,3-triazole derivativesCandida albicans0.047 - 100[6]

Detailed Experimental Protocols for Biological Assays

Protocol for In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, Hela)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for FAK Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of FAK.

Materials:

  • Recombinant FAK enzyme

  • FAK substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)

  • Test compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Dilute the FAK enzyme, substrate, ATP, and test compound to the desired concentrations in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO for control).

  • Add 2 µL of the diluted FAK enzyme.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its accessible synthesis and the demonstrated potent anticancer and antifungal activities of its close analogs highlight its potential in drug discovery. The likely mechanisms of action, including the inhibition of key enzymes like FAK and CYP51, provide a solid foundation for further investigation and optimization of this core structure. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of this valuable heterocyclic scaffold.

References

Initial Characterization of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial characterization of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 138624-97-2), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide combines known information with data from closely related analogs to present a predictive but thorough overview of its synthesis, physicochemical properties, and potential biological significance.

Physicochemical and Spectroscopic Data

PropertyThis compound5-benzyl-1H-1,2,4-triazole-3-carboxylic acid (Isomer for Comparison)
CAS Number 138624-97-2[1]107469-72-7[2]
Molecular Formula C₁₀H₉N₃O₂C₁₀H₉N₃O₂[2]
Molecular Weight 203.20 g/mol 203.20 g/mol [2]
IUPAC Name This compound5-benzyl-1H-1,2,4-triazole-3-carboxylic acid[2]
Canonical SMILES C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)OC1=CC=C(C=C1)CC2=NC(=NN2)C(=O)O[2]
InChIKey Not availableWTZOKLZJHWSCBN-UHFFFAOYSA-N[2]
Predicted ¹H NMR Signals expected for benzyl protons (CH₂ and aromatic ring), a triazole proton, and a carboxylic acid proton.-
Predicted ¹³C NMR Signals expected for benzyl carbons (CH₂, aromatic ring), triazole ring carbons, and a carboxyl carbon.-
Predicted IR Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=N (triazole), and aromatic C-H bonds.-

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general synthetic methods for 1,2,4-triazole derivatives, a plausible synthetic route can be proposed. One common method involves the cyclization of an N-acyl-amidrazone.

A potential synthetic pathway could start from the benzylation of a suitable 1,2,4-triazole precursor. Alternatively, a de novo synthesis could involve the reaction of a benzyl-substituted hydrazine with a suitable carboxylic acid derivative.

General Experimental Protocol for the Synthesis of 1,2,4-Triazole-3-carboxylic Acid Derivatives (Illustrative):

A widely used method for constructing the 1,2,4-triazole ring is the reaction of an amidine with a hydrazine, followed by cyclization. For the title compound, this could be adapted from methods used for similar structures.

Logical Workflow for a Potential Synthesis:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Benzyl_Hydrazine Benzyl Hydrazine Condensation Condensation Benzyl_Hydrazine->Condensation Carboxylic_Acid_Derivative Oxalamidrazide or similar Carboxylic_Acid_Derivative->Condensation Cyclization Cyclization Condensation->Cyclization Target_Molecule This compound Cyclization->Target_Molecule

Caption: A potential synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including:

  • Antifungal Activity: Triazoles are the cornerstone of many antifungal drugs, such as fluconazole and itraconazole. They act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Antimicrobial Activity: Various 1,2,4-triazole derivatives have demonstrated efficacy against a range of bacteria.

  • Anti-inflammatory Activity: Some compounds containing the 1,2,4-triazole ring have shown potent anti-inflammatory properties.

  • Anticancer Activity: The triazole nucleus is present in several compounds investigated for their anticancer properties.

Hypothesized Mechanism of Action (based on Antifungal Triazoles):

Signaling_Pathway Compound This compound Enzyme Lanosterol 14α-demethylase Compound->Enzyme Inhibition Pathway Ergosterol Biosynthesis Enzyme->Pathway Catalyzes Result Disruption of Fungal Cell Membrane

Caption: Hypothesized inhibitory action on a key fungal enzyme.

Conclusion

This compound represents a molecule of significant interest for further investigation in drug discovery, given the established biological importance of the 1,2,4-triazole scaffold. While direct experimental data is sparse, this guide provides a foundational understanding based on the properties of closely related compounds. Further research is warranted to synthesize and fully characterize this compound to explore its potential therapeutic applications. The commercial availability of this compound from suppliers such as BLDpharm and AbacipharmTech facilitates its acquisition for research purposes[1][3].

References

An In-depth Technical Guide to 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound with the CAS Number 138624-97-2. This molecule belongs to the 1,2,4-triazole class, a group of compounds known for their diverse and significant biological activities. The presence of the benzyl group at the N1 position of the triazole ring and the carboxylic acid function at the C3 position provides a versatile scaffold for chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, and its application as a research chemical, particularly in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily based on computational predictions, as extensive experimental characterization is not widely available in published literature.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 138624-97-2Multiple chemical suppliers
Molecular Formula C₁₀H₉N₃O₂Multiple chemical suppliers
Molecular Weight 203.20 g/mol Multiple chemical suppliers
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Table 2: Computed Spectroscopic Data (Predicted)

Data TypePredicted Values
¹H NMR Peaks corresponding to the benzyl protons (aromatic and methylene) and the triazole proton.
¹³C NMR Resonances for the benzyl carbons, the triazole ring carbons, and the carboxylic acid carbon.
IR Spectroscopy Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C=N (triazole ring), and aromatic C-H stretching.
Mass Spectrometry Expected molecular ion peak [M+H]⁺ at m/z 204.07.

Note: The spectroscopic data presented above are predicted and require experimental verification.

Synthesis and Experimental Protocols

A key synthetic route to this compound involves the hydrolysis of its corresponding methyl ester.

Synthesis via Hydrolysis of Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from patent literature and describes the conversion of the methyl ester to the carboxylic acid.[1]

Experimental Protocol:

  • Dissolve Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add a solution of a base, for example, lithium hydroxide (LiOH) (3.0 eq), to the reaction mixture.

  • Stir the reaction mixture at room temperature for a period sufficient to ensure complete hydrolysis of the ester (monitoring by TLC or LC-MS is recommended).

  • Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

G ester Methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate acid This compound ester->acid Hydrolysis reagents 1. LiOH, THF/H₂O 2. H⁺ (acidification)

Caption: Synthesis of the target compound via ester hydrolysis.

Application in Research: Synthesis of Kinase Inhibitors

This compound has been utilized as a key intermediate in the synthesis of bicyclic pyridone lactams, which have shown potential as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.[2] RIPK1 is a critical regulator of cellular necrosis and inflammation, making it an attractive target for therapeutic intervention in a variety of diseases.

Amide Coupling Reaction

The carboxylic acid moiety of the title compound can be activated and coupled with an amine to form an amide bond, a common strategy in the synthesis of bioactive molecules.

Experimental Protocol (Adapted from patent literature): [2]

  • To a solution of this compound (1.3 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) and an activating agent like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.

  • Add the desired amine substrate (1.0 eq) to the reaction mixture.

  • The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up of the reaction mixture usually involves extraction and purification by column chromatography to isolate the final amide product.

G acid 1-Benzyl-1H-1,2,4-triazole- 3-carboxylic acid product Amide Product (RIPK1 Kinase Inhibitor Precursor) acid->product amine Amine Substrate (e.g., 3-amino-1-methyl-4,5-dihydro- 3h-pyrido[1,2-a][1,3]diazepine-2,7-dione) amine->product reagents EDC, HOBt DMF G cluster_0 Cellular Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response stimuli e.g., TNF-α RIPK1 RIPK1 Kinase stimuli->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL activates necroptosis Necroptosis & Inflammation MLKL->necroptosis induces inhibitor Inhibitor derived from 1-Benzyl-1H-1,2,4-triazole- 3-carboxylic acid inhibitor->RIPK1 inhibits

References

The Discovery and Synthesis of Novel Triazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents has identified triazole carboxylic acids as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds. Triazole derivatives, incorporating a five-membered heterocyclic ring with three nitrogen atoms, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The inclusion of a carboxylic acid moiety often enhances their pharmacokinetic profile and provides a key interaction point with biological targets. This document details key synthetic methodologies, presents quantitative biological data, and visualizes associated signaling pathways and experimental workflows.

Synthetic Methodologies and Experimental Protocols

The synthesis of triazole carboxylic acids can be broadly categorized into the formation of 1,2,3-triazole and 1,2,4-triazole regioisomers. Various synthetic strategies have been developed to afford these compounds, often with high yields and regioselectivity.

Synthesis of 1,2,3-Triazole-4-Carboxylic Acids

A prevalent and highly efficient method for the synthesis of 1,4-disubstituted-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction involves the cycloaddition of an azide with a terminal alkyne, such as propiolic acid, to yield the corresponding 1,2,3-triazole-4-carboxylic acid.

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid [4]

A suspension of 3-(4-azidophenyl)acrylic acid in a 9:1 (v/v) mixture of acetonitrile and water is prepared. To this, sodium ascorbate and copper(I) iodide (CuI) are added, and the mixture is stirred under a nitrogen atmosphere at room temperature for 2 hours. The reaction of 1-azido-4-bromobenzene (20.0 mmol) yields 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid as a white solid.

  • Yield: 88%

  • FT-IR (KBr, cm⁻¹): 3500-2400 (O-H, COOH), 3128 (Ar-H), 1705 (C=O), 1656 (C=C, triazole), 1591 (Ar, C=C), 1413 (-N=N-), 825 (C-Br)

  • ¹H-NMR (500 MHz, DMSO-d₆, δ ppm): 13.2 (s, 1H, COOH), 7.6-8.8 (m, 4H, Ar-H), 9.1 (s, 1H, C=CH, triazolyl)

  • MS (EI+, m/z): Calculated for C₉H₆BrN₃O₂ = 266.96, Found = 266.07

Synthesis of 1,2,4-Triazole-3-Carboxylic Acids

One-pot, multi-component reactions are highly valued for their efficiency and atom economy in synthesizing 1,2,4-triazole derivatives. A general method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[3]

Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles [3]

This one-pot, two-step process begins with the in situ formation of an amide from a carboxylic acid and an amidine. Subsequently, a monosubstituted hydrazine is added, which then cyclizes to form the trisubstituted 1,2,4-triazole. This method is noted for its high regioselectivity and tolerance of various functional groups, with yields often exceeding 90%.

Another notable method involves the reaction of oxalanilide hydrazine with a formamidine salt in an organic solvent to produce a 1,2,4-triazole-3-formyl-(N-phenyl)amine intermediate. This intermediate is then hydrolyzed under basic conditions, followed by acidification to yield the 1,2,4-triazole-3-carboxylic acid.

Biological Activity and Quantitative Data

Triazole carboxylic acids have demonstrated significant potential in drug discovery, particularly as anticancer agents and enzyme inhibitors. The following tables summarize key quantitative data from recent studies.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
3c HepG2 (Liver Cancer)4.72[4]
3d HepG2 (Liver Cancer)3.78[4]
3d Hep3B (Liver Cancer)4.83[5]
10a MCF-7 (Breast Cancer)6.43[6]
10a Hela (Cervical Cancer)5.6[6]
10a A549 (Lung Cancer)21.1[6]
10d MCF-7 (Breast Cancer)10.2[6]
10d Hela (Cervical Cancer)9.8[6]
10d A549 (Lung Cancer)16.5[6]

Table 1: Antiproliferative Activity of Novel Triazole Carboxylic Acid Derivatives

Compound IDTarget EnzymeIC₅₀ (nM)Reference
3d FAK18.10[4][5]
GSK-2256098 (Reference) FAK22.14[4][5]

Table 2: Enzyme Inhibitory Activity of a 5-pyridinyl-1,2,4-triazole Carboxylic Acid Derivative

Signaling Pathways and Molecular Mechanisms

A significant area of investigation for triazole carboxylic acids is their role as inhibitors of key signaling pathways implicated in cancer progression. One such target is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell survival, proliferation, and migration.

The inhibition of FAK by novel 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives has been shown to downregulate pro-survival pathways, including the PI3K/Akt and JNK/STAT3 signaling cascades.[4][5][7] This ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells.

FAK_Signaling_Pathway FAK FAK PI3K PI3K FAK->PI3K JNK JNK FAK->JNK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis STAT3 STAT3 JNK->STAT3 STAT3->Proliferation Triazole Triazole Carboxylic Acid Derivative (e.g., 3d) Triazole->FAK

FAK Signaling Pathway Inhibition

The diagram above illustrates the inhibitory effect of a triazole carboxylic acid derivative on the FAK signaling pathway. By blocking FAK, the downstream pro-survival signals through PI3K/Akt and JNK/STAT3 are attenuated, leading to a decrease in cell proliferation and an increase in apoptosis.

Experimental and Synthetic Workflows

The discovery and development of novel triazole carboxylic acids follow a structured workflow, from initial synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Azides, Alkynes, Carboxylic Acids) Reaction Chemical Synthesis (e.g., Click Chemistry, One-Pot Reaction) Start->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification Screening In vitro Screening (e.g., Antiproliferative Assays) Purification->Screening Enzyme Enzyme Inhibition Assays (e.g., FAK Kinase Assay) Screening->Enzyme Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Enzyme->Mechanism

Drug Discovery Workflow

This workflow outlines the key stages in the development of novel triazole carboxylic acid-based drug candidates. It begins with the chemical synthesis and purification of the compounds, followed by a comprehensive biological evaluation to determine their therapeutic potential and mechanism of action.

References

theoretical studies on 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Studies of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the established and diverse biological activities of the 1,2,4-triazole scaffold.[1] Theoretical studies, employing computational methods such as Density Functional Theory (DFT) and molecular docking, are indispensable for elucidating its molecular properties, chemical reactivity, and potential as a therapeutic agent. This guide outlines a comprehensive theoretical framework for the investigation of this molecule, detailing established computational protocols and presenting illustrative data to showcase the expected outcomes. The workflows and methodologies described herein are based on common practices for the computational analysis of small organic molecules and their interactions with biological targets.[2][3]

Molecular Structure and Physicochemical Properties

The foundational step in any theoretical study is the accurate representation of the molecule's structure and a clear understanding of its basic chemical properties.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₉N₃O₂

  • Canonical SMILES: C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Weight203.20 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem

Overall Theoretical Investigation Workflow

A systematic theoretical investigation involves a multi-step process, beginning with the computational modeling of the single molecule and progressing to the simulation of its interaction with a biological target. The logical flow ensures that each subsequent step is built upon validated and optimized data.

G cluster_dft Quantum Chemical Properties cluster_docking Biological Interaction mol_model Molecular Modeling of This compound dft Density Functional Theory (DFT) Analysis mol_model->dft docking Molecular Docking Simulation mol_model->docking geom_opt Geometry Optimization target_prep Target Protein Preparation freq_calc Vibrational Analysis geom_opt->freq_calc Confirm Minimum Energy fmo FMO Analysis (HOMO/LUMO) freq_calc->fmo Use Optimized Geometry mep MEP Analysis fmo->mep ligand_prep Ligand Preparation run_docking Docking Execution target_prep->run_docking ligand_prep->run_docking analyze Binding Mode & Affinity Analysis run_docking->analyze

Caption: Overall workflow for theoretical studies.

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[1] It provides a balance between accuracy and computational cost, making it a standard tool in computational chemistry.[4]

DFT Experimental Protocol
  • Software: Gaussian 09W or a similar quantum chemistry package.[5]

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) to provide a good description of electron distribution, including polarization and diffuse functions.[6]

  • Solvation Model: An implicit solvation model, such as the Polarization Continuum Model (PCM), can be used to simulate a solvent environment (e.g., water or DMSO).[4]

  • Procedure:

    • The initial structure of this compound is drawn using molecular modeling software (e.g., GaussView).

    • A full geometry optimization is performed to find the minimum energy conformation of the molecule.

    • Frequency calculations are then conducted on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict its vibrational spectrum.[5]

    • From the optimized structure, electronic properties such as Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are calculated.[6]

G start Initial Molecular Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq confirm Verify Minimum Energy (No Imaginary Frequencies) freq->confirm properties Calculate Electronic Properties (HOMO, LUMO, MEP) confirm->properties Verified

Caption: Workflow for DFT calculations.

Data Presentation: DFT Results

The following tables contain illustrative data based on typical values for similar heterocyclic compounds and are intended for demonstration purposes.

Table 2: Selected Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond LengthC(carboxyl)-C(triazole)1.49 Å
Bond LengthN(1)-N(2) (triazole)1.38 Å
Bond LengthN(1)-CH₂(benzyl)1.47 Å
Bond AngleC(triazole)-N(1)-CH₂125.5°
Dihedral AnglePhenyl-CH₂-N(1)-C(triazole)85.0°

Table 3: Calculated Vibrational Frequencies (Illustrative)

Frequency (cm⁻¹)AssignmentType of Vibration
3450O-H (carboxylic acid)Stretching
3060C-H (aromatic)Stretching
1715C=O (carboxylic acid)Stretching
1590C=N (triazole ring)Stretching
1450C-H (methylene)Bending

Table 4: Frontier Molecular Orbital Properties (Illustrative)

ParameterEnergy (eV)Implication
E(HOMO)-6.85Electron-donating ability
E(LUMO)-1.95Electron-accepting ability
Energy Gap (ΔE)4.90Chemical reactivity & stability

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex.[7] It is a critical tool in structure-based drug design for predicting binding affinity and interaction patterns.[]

Molecular Docking Experimental Protocol
  • Software: AutoDock Vina, PyRx, or similar docking software.[7]

  • Target Selection: A relevant protein target is chosen. For many triazole-based compounds, targets include kinases, synthases, or viral enzymes. The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation:

    • The protein structure is cleaned by removing water molecules, co-crystallized ligands, and any non-essential chains.

    • Polar hydrogen atoms are added, and charges (e.g., Gasteiger) are computed.

  • Ligand Preparation:

    • The 3D structure of this compound, optimized from DFT calculations, is used.

    • Rotatable bonds are defined, and charges are assigned.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Execution: The docking algorithm explores possible binding poses of the ligand within the grid box and scores them using a scoring function. The pose with the lowest binding affinity (most negative value) is typically considered the most favorable.[9]

  • Analysis: The top-ranked binding poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues.

G target Select & Prepare Target Protein (from PDB) grid Define Binding Site (Grid Box Generation) target->grid ligand Prepare Ligand (Optimized 3D Structure) dock Run Docking Simulation (e.g., AutoDock Vina) ligand->dock grid->dock analyze Analyze Results dock->analyze output Binding Affinity (kcal/mol) Interaction Analysis (H-bonds, etc.) analyze->output

Caption: Workflow for molecular docking studies.

Data Presentation: Molecular Docking Results

The following table presents hypothetical docking results against a plausible enzyme target to illustrate the expected output.

Table 5: Hypothetical Docking Results with a Kinase Target

Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
-8.2LYS-72Hydrogen Bond (with Carboxyl O)
GLU-91Hydrogen Bond (with Triazole N)
VAL-25Hydrophobic Interaction
PHE-145Pi-Pi Stacking (with Benzyl Ring)
ASP-146Hydrogen Bond (with Carboxyl OH)

Conclusion

The theoretical framework detailed in this guide provides a robust pathway for the comprehensive computational characterization of this compound. DFT calculations can yield fundamental insights into the molecule's structural stability, electronic properties, and reactivity. Molecular docking simulations can then leverage this information to predict its binding behavior with relevant biological targets, thereby illuminating its potential as a lead compound in drug discovery. This combined in silico approach is crucial for rational drug design, enabling researchers to prioritize synthetic efforts and generate hypotheses for further experimental validation.

References

Methodological & Application

Application Notes and Protocols: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and potential applications of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of clinically approved drugs, exhibiting a wide range of biological activities.[1] This document outlines the potential therapeutic applications, summarizes key quantitative data from related compounds, and provides detailed experimental protocols for the synthesis and evaluation of this class of molecules.

Therapeutic Potential

Derivatives of 1,2,4-triazole-3-carboxylic acid have shown significant promise in several therapeutic areas, primarily as anticancer agents and enzyme inhibitors. The benzyl group at the N1 position and the carboxylic acid at the C3 position are key structural features that can be readily modified to optimize potency and selectivity for various biological targets.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of 1,2,4-triazole derivatives against a range of cancer cell lines.[2][3][4] The proposed mechanisms of action are diverse and include the inhibition of key signaling kinases and disruption of microtubule dynamics.[5]

A notable mechanism of action for certain 1,2,4-triazole derivatives is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell survival, proliferation, and migration.[6] Inhibition of FAK can lead to the suppression of downstream pro-survival pathways, induction of apoptosis, and cell cycle arrest.[6]

Enzyme Inhibition

The 1,2,4-triazole nucleus is a versatile scaffold for the design of potent enzyme inhibitors.[7][8] Derivatives have shown significant inhibitory activity against various enzymes, including:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[9]

  • α-Glucosidase: Inhibition of this enzyme can help control postprandial hyperglycemia in diabetic patients.[9]

  • Cytochrome P450 enzymes: The nitrogen atoms in the triazole ring can coordinate with the heme iron of cytochrome P450 enzymes, leading to their inhibition. This is the mechanism of action for several antifungal drugs.[7]

Quantitative Data Summary

Table 1: Anticancer and FAK Inhibitory Activity of 5-Pyridinyl-1,2,4-triazole Derivatives [6]

Compound IDModificationCancer Cell LineAntiproliferative IC₅₀ (µM)FAK Inhibition IC₅₀ (nM)
3c 4-(4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamido)benzoic acidHepG23.5125.30
Hep3B4.83
3d 4-(4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamido)benzoic acidHepG22.8818.10
Hep3B3.46
GSK-2256098 (Reference)---22.14

Table 2: Enzyme Inhibitory Activity of 1,2,4-Triazole Bearing Azinane Analogues [9][10]

Compound IDTarget EnzymeInhibition IC₅₀ (µM)
12d AChE0.73 ± 0.54
α-Glucosidase36.74 ± 1.24
Urease19.35 ± 1.28
12m BChE0.038 ± 0.50

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis Protocol (Adapted from a similar synthesis of a 1,2,3-triazole isomer)

This protocol describes a potential method for the synthesis of this compound.

Materials:

  • Benzyl azide

  • Propiolic acid

  • Acetone

  • Standard laboratory glassware and reflux apparatus

Procedure: [11]

  • Dissolve benzyl azide in acetone in a round-bottom flask.

  • Slowly add propiolic acid to the solution dropwise.

  • Heat the reaction mixture to reflux and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C.

  • Collect the precipitated product by filtration.

  • Wash the product with cold acetone and dry under vacuum.

  • Confirm the structure of the product using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In Vitro Antiproliferative MTT Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compound (dissolved in DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • Incubate the plate for a predetermined time to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC₅₀ value.

Visualizations

FAK Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for 1,2,4-triazole derivatives that act as FAK inhibitors.

FAK_Inhibition_Pathway cluster_cell Cancer Cell Triazole 1,2,4-Triazole Derivative FAK FAK Triazole->FAK Inhibits pFAK p-FAK (Active) FAK->pFAK Autophosphorylation PI3K PI3K pFAK->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits

Caption: Proposed FAK signaling pathway inhibition by 1,2,4-triazole derivatives.

General Experimental Workflow for Drug Discovery

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel 1,2,4-triazole-based drug candidates.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of 1,2,4-Triazole Library HTS High-Throughput Screening Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Efficacy & Toxicity Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A general workflow for the discovery of 1,2,4-triazole-based drug candidates.

References

Application Notes and Protocols for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound belonging to the versatile 1,2,4-triazole class of molecules. Derivatives of 1,2,4-triazole have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. This document outlines detailed experimental procedures for evaluating these activities, presents available quantitative data for structurally related compounds to guide research efforts, and visualizes relevant biological pathways.

Potential Applications

Based on the activities of structurally similar 1,2,4-triazole derivatives, this compound is a candidate for investigation in the following areas:

  • Antifungal Drug Discovery: Triazole compounds are a cornerstone of antifungal therapy. They act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]

  • Antibacterial Research: Various 1,2,4-triazole derivatives have demonstrated inhibitory activity against a range of bacterial strains.[3][4]

  • Anticancer Drug Development: The 1,2,4-triazole scaffold is present in several compounds with antiproliferative activity against various cancer cell lines.[5][6] The mechanisms of action for such compounds can be diverse, including the inhibition of tubulin polymerization or specific protein kinases.[5][7]

Quantitative Data for Structurally Related Compounds

Compound NameStructureActivity TypeTarget/Cell LineMeasured Value (IC₅₀/MIC)Reference
N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzamideImage of the chemical structureAntiproliferativeMCF-7 (human breast cancer)46 nM[5]
4-(1-Benzyl-5-heptyl-1H-1,2,4-triazol-3-yl)pyridineImage of the chemical structureCB1 Receptor BindinghCB1Kᵢ = 230 nM[8]
4-amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethylphenyl)Image of the chemical structureAntibacterialE. coli, B. subtilis, P. aeruginosa, P. fluoroscensMIC = 5 µg/mL[4]
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanolImage of the chemical structureAntibacterialStaphylococcus aureusModerate inhibition at 50-200 µg/mL[9]

Experimental Protocols

The following are detailed, generalized protocols for evaluating the biological activities of this compound based on methods reported for similar compounds. Researchers should optimize these protocols for their specific experimental setup.

Antifungal Susceptibility Testing

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of the compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a positive control (fungus in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antibacterial Susceptibility Testing

Protocol 2: Disc Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile filter paper discs

  • Bacterial culture broth (e.g., Tryptic Soy Broth)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and standardize it to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly spread the standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of this compound solution and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial activity.

In Vitro Antiproliferative Assay

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential mechanisms of action for this compound based on the known activities of related triazole compounds.

Antifungal_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Intermediate 14-demethyl Lanosterol Ergosterol Ergosterol Intermediate->Ergosterol Biosynthesis Pathway CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Compound 1-Benzyl-1H-1,2,4-triazole -3-carboxylic acid Compound->Enzyme Inhibition Enzyme->Intermediate Catalysis

Caption: Antifungal mechanism of triazoles.

Anticancer_Mechanism_Tubulin cluster_0 Microtubule Dynamics Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Compound 1-Benzyl-1H-1,2,4-triazole -3-carboxylic acid Compound->Tubulin Inhibition of Polymerization

Caption: Anticancer mechanism via tubulin inhibition.

Experimental_Workflow start Start: Compound Synthesis and Characterization in_vitro In Vitro Screening start->in_vitro antifungal Antifungal Assays (MIC) in_vitro->antifungal antibacterial Antibacterial Assays (MIC/Zone of Inhibition) in_vitro->antibacterial anticancer Antiproliferative Assays (IC₅₀) in_vitro->anticancer mechanism Mechanism of Action Studies antifungal->mechanism anticancer->mechanism enzyme Enzyme Inhibition Assays mechanism->enzyme cell_based Cell-based Pathway Analysis mechanism->cell_based end Lead Optimization enzyme->end cell_based->end

Caption: General drug discovery workflow.

References

Application Notes and Protocols for the Synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid esters are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-known pharmacophore present in a variety of clinically used drugs, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a benzyl group at the N1 position and an ester functionality at the C3 position of the triazole ring can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. These esters serve as crucial intermediates in the synthesis of more complex bioactive molecules. This document provides detailed protocols for the synthesis of these valuable compounds, focusing on a reliable and adaptable method.

Synthetic Strategies

The synthesis of this compound esters can be achieved through several strategic approaches. The most common and practical methods involve either the benzylation of a pre-existing 1H-1,2,4-triazole-3-carboxylate or the esterification of this compound.

A third, more complex approach, is the de novo construction of the substituted triazole ring. The choice of strategy depends on the availability of starting materials, desired scale, and the specific ester to be synthesized.

Primary Synthetic Route: N-Benzylation of 1H-1,2,4-triazole-3-carboxylate

This is often the preferred method due to the commercial availability of various alkyl 1H-1,2,4-triazole-3-carboxylates. The key challenge in this approach is achieving regioselectivity, as the 1,2,4-triazole ring has three nitrogen atoms that can potentially be alkylated (N1, N2, and N4). The reaction conditions, including the choice of base, solvent, and benzylating agent, play a crucial role in directing the benzylation to the desired N1 position.

Alternative Synthetic Route: Esterification of this compound

This method is straightforward if the corresponding carboxylic acid is readily available. Standard esterification methods, such as Fischer esterification or conversion to an acyl chloride followed by reaction with an alcohol, can be employed.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound esters via the N-benzylation of a 1H-1,2,4-triazole-3-carboxylate. The protocol is adapted from established procedures for N-alkylation of similar triazole systems.[1][2]

Protocol 1: N-Benzylation of Methyl 1H-1,2,4-triazole-3-carboxylate

This protocol describes the synthesis of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate.

Materials and Reagents:

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution with respect to the starting triazole.

  • Addition of Benzylating Agent: While stirring the suspension at room temperature, add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane, 1:1 v/v).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to separate the desired N1-benzyl isomer from other isomers and impurities.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the N-benzylation of methyl 1H-1,2,4-triazole-3-carboxylate.

ParameterValue
Starting Material Methyl 1H-1,2,4-triazole-3-carboxylate
Reagents Benzyl bromide, Potassium carbonate
Solvent N,N-Dimethylformamide (DMF)
Reaction Temperature 60-70 °C
Reaction Time 4-6 hours
Typical Yield 60-80% (for the N1-isomer after purification)
Purification Method Column Chromatography (Silica Gel)

Visualizations

The following diagrams illustrate the synthetic workflow and the chemical transformation involved in the synthesis of this compound esters.

Synthetic_Workflow cluster_synthesis Synthesis of Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate start Start Materials: - Methyl 1H-1,2,4-triazole-3-carboxylate - Benzyl bromide - K₂CO₃ - DMF reaction N-Benzylation Reaction (60-70 °C, 4-6h) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product: Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate purification->product

Caption: Overall workflow for the synthesis of methyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate.

Caption: Reaction scheme for the N-benzylation of methyl 1H-1,2,4-triazole-3-carboxylate.

References

Application Notes and Protocols for the Derivatization of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The derivatization of this core structure is a key strategy in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the derivatization of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, a versatile starting material for generating a library of compounds for biological screening. The primary derivatization strategies discussed herein are amidation and esterification of the carboxylic acid moiety, leading to the synthesis of novel carboxamides, carbohydrazides, and esters.

Derivatization Strategies

The carboxylic acid group of this compound is a prime target for chemical modification to generate structural diversity. The two main derivatization pathways explored are:

  • Amidation: Conversion of the carboxylic acid to amides and hydrazides. This can be achieved by first converting the acid to an acid chloride followed by reaction with various amines or hydrazine.

  • Esterification: Transformation of the carboxylic acid into esters by reacting it with different alcohols in the presence of an acid catalyst.

These modifications can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can influence its biological activity.

Biological Screening

Derivatives of this compound are promising candidates for a range of biological assays. Based on the known activities of related triazole compounds, key screening areas include:

  • Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Assessment of inhibitory effects against a panel of pathogenic bacteria and fungi.

Standard in vitro assays such as the MTT assay for anticancer screening and the broth microdilution method for antimicrobial susceptibility testing are recommended.

Data Presentation

The following table summarizes the biological activity of representative derivatives of benzyl-1H-1,2,4-triazole-3-carboxylic acid and structurally similar compounds.

Compound IDDerivative TypeBiological ActivityAssayTest Organism/Cell LineQuantitative Data (e.g., IC50, Zone of Inhibition)Reference
1a Carbohydrazide-Schiff base (with quinoxaline)AntibacterialDisc DiffusionStaphylococcus aureus20 mm[1]
Staphylococcus pyogenes18 mm[1]
Escherichia coli19 mm[1]
Pseudomonas aeruginosa17 mm[1]
1b Carbohydrazide-Schiff base (with imidazole)AntibacterialDisc DiffusionStaphylococcus aureus18 mm[1]
Staphylococcus pyogenes17 mm[1]
Escherichia coli16 mm[1]
Pseudomonas aeruginosa15 mm[1]
2a 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamideAntiproliferativeMTT AssayK562 (Leukemia)IC50: 16.0 µM[2]
Jurkat (Leukemia)IC50: 19.4 µM[2]
AntimicrobialBroth MicrodilutionMicrococcus luteusMIC: >100 µg/mL[2]
Pseudomonas aeruginosaMIC: >100 µg/mL[2]
3a (1-Benzyl-1H-1,2,3-triazol-4-yl) methyl benzoateAnticancerMTT AssayHT-1080 (Fibrosarcoma)IC50: 48.33 µM[3]
A-549 (Lung Carcinoma)IC50: 45.19 µM[3]
MCF-7 (Breast Adenocarcinoma)IC50: 49.21 µM[3]
MDA-MB-231 (Breast Adenocarcinoma)IC50: 50.14 µM[3]

Note: Compounds 1a and 1b are derivatives of the structurally similar 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide. Compound 3a is an ester derivative of a related triazole.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carbohydrazide

This protocol describes the synthesis of the carbohydrazide derivative, a key intermediate for further derivatization into Schiff bases and other amide derivatives.

Materials:

  • Ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate (1 equivalent) in ethanol, add an excess of hydrazine hydrate (10 equivalents).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Pour the residue into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 1-benzyl-1H-1,2,4-triazole-3-carbohydrazide.

Protocol 2: Synthesis of Ethyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate (Esterification)

This protocol outlines a general method for the esterification of the parent carboxylic acid.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend this compound (1 equivalent) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

This protocol details the procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: In Vitro Antibacterial Screening (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the synthesized compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Derivatization_Workflow start 1-Benzyl-1H-1,2,4-triazole- 3-carboxylic acid esterification Esterification (Alcohol, Acid Catalyst) start->esterification amidation Amidation (SOCl2, then Amine/Hydrazine) start->amidation esters Ester Derivatives esterification->esters amides Amide/Carbohydrazide Derivatives amidation->amides screening Biological Screening (Anticancer, Antimicrobial) esters->screening amides->screening

Caption: Derivatization workflow of this compound.

Anticancer_Screening_Workflow A Seed Cancer Cells in 96-well plate B Treat with Synthesized Derivatives A->B C Incubate (48 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT-based anticancer screening assay.

Antibacterial_Screening_Workflow A Prepare Serial Dilutions of Compounds B Inoculate with Bacterial Suspension A->B C Incubate (18-24 hours) B->C D Observe for Bacterial Growth C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution antibacterial screening assay.

References

Application Notes and Protocols: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid as a Versatile Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs). The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.

Introduction to this compound

This compound (CAS No: 138624-97-2) is a valuable building block for the synthesis of various substituted triazole derivatives. The presence of the carboxylic acid moiety at the 3-position allows for a variety of chemical modifications, most notably the formation of amides, esters, and other derivatives. The benzyl group at the 1-position can influence the compound's lipophilicity and steric interactions with biological targets. While no currently marketed API explicitly lists this compound as a starting material, its structural motifs are present in numerous investigational compounds, particularly those targeting cancer and infectious diseases.

Synthesis of this compound

A common and effective method for the synthesis of 1,2,4-triazole rings is through the cyclization of appropriate precursors. While a specific protocol for this compound is not widely published, a reliable synthetic route can be adapted from established methodologies for similar 1,2,4-triazole-3-carboxylic acid derivatives. The following protocol is a representative example.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzylhydrazine

  • Ethyl glyoxylate

  • Formamidine acetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of Ethyl 2-(benzylidene)hydrazine-1-carboxylate. In a round-bottom flask, dissolve ethyl glyoxylate (1.0 eq) in ethanol. Add benzylhydrazine (1.0 eq) dropwise at room temperature with stirring. Continue stirring for 2 hours. The solvent is then removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

  • Step 2: Cyclization to form Ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate. The crude product from Step 1 is dissolved in ethanol. To this solution, add formamidine acetate (1.2 eq) and sodium ethoxide (1.2 eq). The reaction mixture is refluxed for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Hydrolysis to this compound. After cooling the reaction mixture to room temperature, a solution of sodium hydroxide (2.0 eq) in water is added. The mixture is then heated to reflux for 4 hours to facilitate the hydrolysis of the ester.

  • Step 4: Isolation and Purification. After hydrolysis, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with concentrated HCl to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Quantitative Data:

StepProductStarting MaterialMolar RatioSolventReaction TimeTemperatureYield (%)Purity (%) (by HPLC)
1Ethyl 2-(benzylidene)hydrazine-1-carboxylateEthyl glyoxylate1:1Ethanol2 hoursRoom Temp.>95 (crude)-
2Ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylateCrude from Step 11:1.2:1.2Ethanol6-8 hoursReflux75-8595
3This compoundEster from Step 21:2Ethanol/Water4 hoursReflux85-9598

Synthesis Workflow Diagram:

G cluster_0 Synthesis of this compound Start Ethyl glyoxylate + Benzylhydrazine Step1 Formation of Hydrazone Start->Step1 Ethanol, RT, 2h Intermediate1 Ethyl 2-(benzylidene)hydrazine-1-carboxylate Step1->Intermediate1 Step2 Cyclization with Formamidine acetate Intermediate1->Step2 Sodium ethoxide, Ethanol, Reflux, 6-8h Intermediate2 Ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate Step2->Intermediate2 Step3 Alkaline Hydrolysis Intermediate2->Step3 NaOH, H2O, Reflux, 4h Product This compound Step3->Product G cluster_1 Synthesis of Hypothetical API Intermediate This compound Step4 Amide Coupling Intermediate->Step4 Propylamine, PyBOP, DIPEA DMF, RT, 12-16h API N-Propyl-1-benzyl-1H-1,2,4-triazole-3-carboxamide (Hypothetical API) Step4->API G cluster_2 eIF4E-mediated Translation Initiation Pathway and Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 eIF4E eIF4E 4EBP1->eIF4E eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) eIF4E->eIF4F eIF4G eIF4G eIF4G->eIF4F eIF4A eIF4A eIF4A->eIF4F Translation Translation of Oncogenic Proteins (e.g., c-Myc, Cyclin D1) eIF4F->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation API_Inhibition Hypothetical API (N-Propyl-1-benzyl-1H-1,2,4- triazole-3-carboxamide) API_Inhibition->eIF4E Inhibition

Application Notes and Protocols for the Quantification of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, quality control, and safety assessments. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties (Predicted)

A precise experimental determination of the physicochemical properties of this compound is recommended for method development and optimization. However, based on its chemical structure, the following properties can be predicted:

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₁₀H₉N₃O₂From structure
Molecular Weight203.20 g/mol Calculated from the molecular formula.[1]
pKa~3-4 for the carboxylic acidThe carboxylic acid moiety is expected to be acidic. The triazole ring can also exhibit basic properties.
logP~1.5 - 2.5The benzyl group increases lipophilicity compared to the parent triazole carboxylic acid.
SolubilitySparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.[2]The carboxylic acid group provides some water solubility, while the benzyl group decreases it.
UV AbsorbanceExpected λmax ~210-230 nm and ~260-270 nmBased on the absorbance of the phenyl and triazole chromophores. Experimental verification is necessary.

Analytical Methods

Two primary methods are proposed for the quantification of this compound: HPLC-UV for routine analysis and LC-MS/MS for high-sensitivity applications, particularly in complex biological matrices.

Method 1: HPLC with UV Detection

This method is suitable for the quantification of this compound in simpler matrices such as bulk drug substance, formulation development samples, and for in vitro studies with relatively high concentrations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance, vortex mixer, centrifuge, and volumetric glassware

  • Reference standard of this compound (purity >98%)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

2. Preparation of Solutions

  • Mobile Phase: A typical starting mobile phase would be a mixture of acetonitrile and water (acidified to pH ~3 with formic or phosphoric acid). A gradient or isocratic elution can be optimized. For example, an isocratic mobile phase of 40:60 (v/v) acetonitrile:water with 0.1% formic acid.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.

3. Sample Preparation (from a biological matrix like plasma)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

4. Chromatographic Conditions

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile: 0.1% Formic Acid in Water (e.g., 40:60 v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection WavelengthTo be determined experimentally (scan for λmax, likely around 210 nm or 260 nm)
Run Time~10 minutes

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the working standard solutions.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.995.

  • Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the typical parameters for method validation.

ParameterAcceptance CriteriaHypothetical Result
Linearity (µg/mL)r² > 0.9950.1 - 100
Accuracy (%)85 - 115% (80 - 120% for LLOQ)95.2 - 104.5%
Precision (%RSD)< 15% (< 20% for LLOQ)Intra-day: < 5%, Inter-day: < 8%
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.1 µg/mL
Limit of Detection (LOD)Signal-to-noise ratio ≥ 30.03 µg/mL
SpecificityNo interference at the retention time of the analytePeak purity > 99%
Recovery (%)Consistent and reproducible88.5%

Method 2: LC-MS/MS

For high-sensitivity and high-selectivity quantification, especially in complex biological matrices like plasma or tissue homogenates, an LC-MS/MS method is recommended.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (a triple quadrupole mass spectrometer is ideal) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 or HILIC analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Data acquisition and processing software.

  • Reference standard of this compound and a suitable internal standard (e.g., an isotopically labeled version).

  • LC-MS grade solvents (acetonitrile, methanol, water) and reagents (formic acid, ammonium formate).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Solutions: Prepare stock and working standard solutions as described in the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

3. Sample Preparation The sample preparation procedure is similar to the one described for the HPLC-UV method (protein precipitation). Solid-phase extraction (SPE) could also be employed for cleaner samples and higher recovery.

4. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
ColumnC18 (2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient elution with Mobile Phase A and B
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeESI Positive (or Negative, to be optimized)
MRM TransitionsTo be determined by infusing a standard solution. Precursor ion [M+H]⁺ or [M-H]⁻. Product ions to be identified.
Dwell Time100 ms
Collision EnergyTo be optimized for each transition
Declustering PotentialTo be optimized

5. Data Analysis and Quantification

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standards.

  • Perform a weighted linear regression analysis.

Method Validation Parameters (Hypothetical Data)
ParameterAcceptance CriteriaHypothetical Result
Linearity (ng/mL)r² > 0.9950.1 - 100
Accuracy (%)85 - 115% (80 - 120% for LLOQ)97.1 - 102.3%
Precision (%RSD)< 15% (< 20% for LLOQ)Intra-day: < 4%, Inter-day: < 6%
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 100.1 ng/mL
SpecificityNo significant matrix effect or interferenceMatrix factor between 0.85 and 1.15
Recovery (%)Consistent and reproducible92.3%

Diagrams

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Sample Collection (e.g., Plasma) spike Spiking & Sample Pre-treatment sample->spike ref_std Reference Standard (this compound) stock_sol Stock Solution Preparation ref_std->stock_sol work_std Working Standard Preparation stock_sol->work_std hplc HPLC-UV or LC-MS/MS Analysis work_std->hplc extract Extraction (e.g., Protein Precipitation) spike->extract extract->hplc data_acq Data Acquisition hplc->data_acq peak_int Peak Integration data_acq->peak_int cal_curve Calibration Curve Construction peak_int->cal_curve quant Quantification cal_curve->quant report Final Report quant->report

Caption: General workflow for the quantification of this compound.

LogicDiagram start Required Sensitivity? high_sens High (e.g., < 1 ng/mL) start->high_sens Yes low_sens Low (e.g., > 10 ng/mL) start->low_sens No lcmsms Use LC-MS/MS high_sens->lcmsms matrix Matrix Complexity? low_sens->matrix complex_matrix Complex (e.g., Plasma, Tissue) matrix->complex_matrix High simple_matrix Simple (e.g., Bulk Drug, Formulation) matrix->simple_matrix Low complex_matrix->lcmsms hplcuv Use HPLC-UV simple_matrix->hplcuv

Caption: Decision tree for selecting the appropriate analytical method.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Compounds featuring the 1,2,4-triazole scaffold have emerged as a promising class of antimicrobial agents due to their broad spectrum of activity against various pathogens.[1][2] This document provides detailed application notes and protocols for the development of novel antimicrobial agents derived from the core structure of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid. The methodologies outlined herein cover the synthesis of derivatives, evaluation of antimicrobial efficacy, and assessment of cytotoxicity, providing a comprehensive guide for researchers in the field of antimicrobial drug discovery.

The primary mechanism of action for many triazole-based antifungal agents involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[5][6] While the antibacterial mechanism of triazoles is more varied, some derivatives have been shown to interfere with cell wall synthesis or other vital cellular processes.[1][2]

Synthesis of this compound Derivatives

The synthesis of derivatives from the parent compound, this compound, is a key step in exploring the structure-activity relationship (SAR) and optimizing antimicrobial potency. A general synthetic scheme involves the modification of the carboxylic acid group to generate esters, amides, or other functionalized analogs.

Protocol 1: General Synthesis of Amide Derivatives

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Coupling: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the filtrate with an appropriate aqueous solution (e.g., 1N HCl, saturated NaHCO₃ solution, and brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

Antimicrobial Activity Screening

The evaluation of the antimicrobial activity of the synthesized compounds is critical to identify promising candidates. The following protocols describe standard methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Subculturing from MIC Assay: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Antimicrobial Activity

The following tables summarize representative antimicrobial activity data for various 1,2,4-triazole derivatives, demonstrating the potential of this chemical class. Please note that these are examples from the literature and not specific to this compound itself, but rather its derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative 1,2,4-Triazole Derivatives against Bacterial Strains (µg/mL)

Compound IDEscherichia coliPseudomonas aeruginosaStaphylococcus aureusBacillus subtilisReference
Derivative A 250>1000250250[10]
Derivative B 250>1000500500[10]
Derivative C 1616--[9]
Ampicillin 5001000-500[10]
Ceftriaxone --5-[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Representative 1,2,4-Triazole Derivatives against Fungal Strains (µg/mL)

Compound IDCandida albicansCandida tropicalisAspergillus nigerReference
Derivative D 22-[10]
Derivative E 42-[10]
Fluconazole 48-[10]

Cytotoxicity Assessment

Evaluating the toxicity of novel antimicrobial compounds against mammalian cells is a crucial step in the drug development process to ensure their safety.

Protocol 4: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, MCF-7, or normal cell lines like HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized compounds (prepared by serial dilution) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability versus the compound concentration.

Data Presentation: Cytotoxicity

The following table presents representative cytotoxicity data for 1,2,4-triazole derivatives against human cell lines.

Table 3: Cytotoxicity (IC₅₀ in µM) of Representative 1,2,4-Triazole Derivatives on Human Cell Lines

Compound IDMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)Reference
Derivative F 9.812.143.4[5]
Derivative G 4.72.99.4[5]
Derivative H 2.91--[11]
Derivative I 0.891--[11]
Staurosporine 3.144--[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_cytotoxicity Cytotoxicity Assessment cluster_data Data Analysis start 1-Benzyl-1H-1,2,4-triazole- 3-carboxylic acid synthesis Derivative Synthesis (e.g., Amidation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic MIC Determination (Broth Microdilution) characterization->mic mtt MTT Assay (IC50 Determination) characterization->mtt mbc MBC/MFC Determination mic->mbc sar Structure-Activity Relationship (SAR) Analysis mbc->sar mtt->sar hit Hit Compound Identification sar->hit

Caption: Workflow for antimicrobial agent development.

Proposed Mechanism of Action (Antifungal)

mechanism_of_action triazole 1,2,4-Triazole Derivative enzyme Lanosterol 14α-demethylase (CYP51) triazole->enzyme inhibits ergosterol Ergosterol Biosynthesis enzyme->ergosterol catalyzes lanosterol Lanosterol lanosterol->enzyme substrate membrane Fungal Cell Membrane Integrity ergosterol->membrane maintains death Fungal Cell Death membrane->death disruption leads to logical_relationship cluster_criteria Selection Criteria low_mic Low MIC Value (High Potency) hit Promising Hit Compound low_mic->hit AND high_ic50 High IC50 Value (Low Cytotoxicity) high_ic50->hit AND

References

Application Notes and Protocols for High-Throughput Screening of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid derivatives. The protocols outlined below are designed for the identification and characterization of potential inhibitors for two key enzymatic targets: Acetylcholinesterase (AChE) and α-Glucosidase. These enzymes are relevant therapeutic targets for Alzheimer's disease and type 2 diabetes, respectively.

Introduction to this compound Derivatives

The 1,2,4-triazole nucleus is a well-established scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Derivatives of 1,2,4-triazole have also been identified as potent enzyme inhibitors.[3] The specific class of this compound derivatives offers a unique chemical space for the development of novel therapeutics due to the synthetic tractability and the potential for diverse substitutions on both the benzyl and triazole rings. High-throughput screening (HTS) is a crucial methodology for rapidly assessing large libraries of such compounds to identify "hit" molecules with desired biological activity.[4]

General High-Throughput Screening Workflow

The typical workflow for an HTS campaign is a multi-step process designed for efficiency and automation to screen thousands of compounds.[2] The process begins with the preparation of compound libraries and reagents, followed by the automated assay execution, data acquisition, and analysis to identify primary hits. These hits are then subjected to further confirmatory and secondary assays.

HTS_Workflow cluster_0 Screening Campaign Compound_Library Compound Library (1-Benzyl-1H-1,2,4-triazole- 3-carboxylic acid derivatives) Plate_Prep Assay Plate Preparation Compound_Library->Plate_Prep Dispensing HTS High-Throughput Screening Plate_Prep->HTS Reagent Addition Data_Analysis Data Analysis & Hit Identification HTS->Data_Analysis Signal Reading Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Primary Hits Hit_to_Lead Hit-to-Lead Optimization Hit_Confirmation->Hit_to_Lead Confirmed Hits

Caption: High-throughput screening workflow for identifying enzyme inhibitors.

Application Note 1: Acetylcholinesterase (AChE) Inhibition Assay

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems that catalyzes the hydrolysis of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, myasthenia gravis, and glaucoma.[5] This application note describes a colorimetric high-throughput screening assay to identify inhibitors of AChE from a library of this compound derivatives.

Assay Principle

The assay is based on the Ellman method, which measures the activity of AChE by monitoring the production of thiocholine.[5] Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[5] The presence of an AChE inhibitor reduces the rate of ATCh hydrolysis, leading to a decrease in the intensity of the yellow color.[5]

Signaling Pathway: Cholinergic Synapse

AChE inhibitors prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and duration of action, which enhances cholinergic signaling.[2]

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Synthesis Acetylcholine (ACh) Synthesis ACh_Vesicle ACh Vesicle ACh_Synthesis->ACh_Vesicle Packaging ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binding Inhibitor Triazole Inhibitor Inhibitor->AChE Inhibition

Caption: Inhibition of AChE in the cholinergic synapse by a triazole derivative.

Experimental Protocol

a. Materials and Reagents

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Physostigmine (positive control)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 412 nm

b. Reagent Preparation

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a working solution of 0.1 U/mL AChE in Assay Buffer.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in Assay Buffer.

  • ATCh Solution: Prepare a 15 mM stock solution of ATCh in deionized water.

  • Reaction Mix: For each plate, mix 10 mL of Assay Buffer with 200 µL of DTNB stock and 100 µL of ATCh stock. Prepare this solution fresh before use.[5]

  • Compound Plates: Prepare serial dilutions of the this compound derivatives and the positive control (Physostigmine) in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

c. Assay Procedure (96-well format)

  • Dispense 2 µL of the test compounds, positive control (Physostigmine), and negative control (DMSO) into the appropriate wells of the microplate.[5]

  • Add 100 µL of the AChE solution to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.[2]

  • Initiate the reaction by adding 100 µL of the Reaction Mix to all wells.[5]

  • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time.

Data Presentation
ParameterValueReference
EnzymeHuman Recombinant AChE[1]
SubstrateAcetylthiocholine (ATCh)[5]
Final AChE Concentration0.05 U/mL[2][5]
Final ATCh Concentration0.37 mM[5]
Final DTNB Concentration0.5 mM[5]
Positive ControlPhysostigmine[5]
Plate Format96-well or 384-well[6]
Detection Wavelength412 nm[5]
Incubation Time15 minutes[2]
Assay TemperatureRoom Temperature[5]

Application Note 2: α-Glucosidase Inhibition Assay

Introduction

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[7] Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes mellitus by delaying carbohydrate absorption and reducing postprandial hyperglycemia.[7] This application note provides a detailed protocol for a colorimetric HTS assay to identify α-glucosidase inhibitors from a library of this compound derivatives.

Assay Principle

The assay utilizes the chromogenic substrate p-nitrophenyl α-D-glucopyranoside (pNPG). α-Glucosidase cleaves the colorless pNPG substrate to release p-nitrophenol (pNP), a yellow-colored product.[7] The amount of pNP formed is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.[7] The presence of an inhibitor will decrease the rate of pNP formation.[7]

Experimental Protocol

a. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • 0.1 M Phosphate Buffer (pH 6.8)

  • Sodium Carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • 96-well or 384-well clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader capable of measuring absorbance at 405 nm

b. Reagent Preparation

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 6.8.

  • α-Glucosidase Solution: Prepare a working solution of 1.0 U/mL α-Glucosidase in Assay Buffer.

  • pNPG Solution: Prepare a 5 mM solution of pNPG in Assay Buffer.

  • Stop Solution: Prepare a 0.2 M solution of Sodium Carbonate (Na₂CO₃) in deionized water.[7]

  • Compound Plates: Prepare serial dilutions of the this compound derivatives and the positive control (Acarbose) in 100% DMSO.

c. Assay Procedure (96-well format)

  • Add 50 µL of Assay Buffer to the blank wells.

  • Add 50 µL of test compound solution, positive control (Acarbose), or negative control (DMSO in buffer) to the respective wells.[7]

  • Add 50 µL of the α-Glucosidase solution to all wells except the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.[7]

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of the Stop Solution to all wells.[7]

  • Measure the absorbance at 405 nm using a microplate reader.

Data Presentation
ParameterValueReference
Enzymeα-Glucosidase (S. cerevisiae)[7]
Substratep-nitrophenyl α-D-glucopyranoside (pNPG)[7]
Final α-Glucosidase Conc.0.25 U/mL[8]
Final pNPG Concentration1.25 mM[3]
Positive ControlAcarbose[7]
Plate Format96-well or 384-well[7]
Detection Wavelength405 nm[7]
Incubation Time20 minutes[7]
Assay Temperature37°C[8]

Data Analysis for Both Assays:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Blank) - (Absorbance of Sample - Absorbance of Blank) ] / (Absorbance of Control - Absorbance of Blank) x 100

For dose-response experiments, the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Yield of 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile (Intermediate)

Question Potential Cause(s) Recommended Solution(s)
Why is the yield of the intermediate, 1-benzyl-1,2,4-triazole-3-carbonitrile, consistently low? 1. Incomplete Reaction: Insufficient reaction time or temperature.[1] 2. Poor Quality Starting Materials: Benzylhydrazine or formyl cyanide may be impure or degraded.[1] 3. Suboptimal Reaction Conditions: Incorrect solvent or base can hinder the reaction.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.[1] Microwave-assisted synthesis could also be explored to potentially shorten reaction times and improve yields.[1] 2. Purity of Reagents: Ensure the purity of starting materials. Benzylhydrazine can be particularly susceptible to degradation and should be handled under an inert atmosphere if possible. 3. Solvent and Base Selection: Anhydrous solvents are often crucial for triazole synthesis.[1] Experiment with different solvents (e.g., ethanol, DMF) and bases (e.g., potassium carbonate, triethylamine) to find the optimal combination for your specific setup.

Issue 2: Formation of Side Products During Triazole Ring Formation

Question Potential Cause(s) Recommended Solution(s)
What are the common impurities observed, and how can their formation be minimized? 1. Formation of 1,3,4-Oxadiazole: This is a common side product in triazole syntheses, arising from a competing cyclization pathway.[1] 2. Isomeric Mixtures: Alkylation of the triazole ring can sometimes lead to a mixture of N-1 and N-4 isomers.[1]1. Anhydrous Conditions: Strictly anhydrous reaction conditions can disfavor the formation of the 1,3,4-oxadiazole.[1] 2. Temperature Control: Lowering the reaction temperature may favor the desired triazole formation over the oxadiazole.[1] 3. Regioselectivity: The choice of catalyst and reaction conditions can influence the regioselectivity of alkylation. For this specific synthesis, starting with benzylhydrazine helps to direct the formation of the 1-benzyl isomer.

Issue 3: Incomplete or Slow Hydrolysis of the Nitrile Intermediate

Question Potential Cause(s) Recommended Solution(s)
The hydrolysis of 1-benzyl-1,2,4-triazole-3-carbonitrile to the carboxylic acid is not proceeding to completion. 1. Insufficiently Strong Basic or Acidic Conditions: The nitrile group on the triazole ring can be resistant to hydrolysis. 2. Short Reaction Time or Low Temperature: The hydrolysis may require prolonged heating.1. Optimize Hydrolysis Conditions: Experiment with different concentrations of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). The choice between acidic or basic hydrolysis will depend on the stability of your compound. 2. Increase Reaction Time and Temperature: Monitor the reaction by TLC and consider extending the reflux time.

Issue 4: Difficulty in Purification and Isolation of the Final Product

Question Potential Cause(s) Recommended Solution(s)
How can I effectively purify the final product, this compound? 1. High Solubility in Recrystallization Solvent: The product may be too soluble in the chosen solvent, leading to low recovery.[2] 2. Presence of Persistent Impurities: Side products from the reaction may co-crystallize with the desired product.1. Recrystallization Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2] If a single solvent is not ideal, consider a mixed solvent system.[2] 2. Alternative Purification Methods: If recrystallization is ineffective, column chromatography may be necessary to separate the product from persistent impurities. 3. Acid-Base Extraction: As the final product is a carboxylic acid, you can use acid-base extraction to separate it from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1,2,4-triazoles?

A1: The most common methods include the Pellizzari and Einhorn-Brunner reactions. Modern approaches also utilize amidines and multicomponent reactions.[1] The Pellizzari reaction typically involves the reaction of an imide with an alkyl hydrazine.[1]

Q2: How can I improve the overall yield of my this compound synthesis?

A2: Optimizing each step of the synthesis is key. For the triazole ring formation, ensure you are using pure starting materials and have optimized the reaction temperature, time, and solvent.[1] For the hydrolysis step, ensure complete conversion of the nitrile to the carboxylic acid. Careful purification at each stage will also minimize product loss.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Benzylhydrazine and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reactions involving cyanides should be performed with extreme caution due to their high toxicity. Always consult the Safety Data Sheets (SDS) for all reagents used.

Experimental Protocols

A plausible two-step synthesis for this compound is outlined below.

Step 1: Synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine (1.0 eq) in a suitable anhydrous solvent such as ethanol.

  • Addition of Reagents: Add formyl cyanide (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Hydrolysis of 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile to this compound

  • Reaction Setup: Place the 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile (1.0 eq) in a round-bottom flask with a reflux condenser.

  • Hydrolysis: Add an excess of an aqueous acid solution (e.g., 6M HCl) or a basic solution (e.g., 10% NaOH).

  • Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed, as indicated by TLC.

  • Work-up and Isolation:

    • Acidic Hydrolysis: Cool the reaction mixture in an ice bath. The product may precipitate upon cooling. If not, carefully neutralize the solution with a base to precipitate the product at its isoelectric point.

    • Basic Hydrolysis: Cool the reaction mixture and acidify with a suitable acid (e.g., concentrated HCl) until the product precipitates.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Visualizations

Reaction_Pathway Benzylhydrazine Benzylhydrazine Intermediate 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile Benzylhydrazine->Intermediate Cyclization Formyl_Cyanide Formyl_Cyanide Formyl_Cyanide->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis (Acid or Base)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Hydrolysis Step1_Start Mix Benzylhydrazine & Formyl Cyanide Step1_React Reflux and Monitor by TLC Step1_Start->Step1_React Step1_Isolate Cool and Isolate Crude Product Step1_React->Step1_Isolate Step1_Purify Recrystallize Intermediate Step1_Isolate->Step1_Purify Step2_Start Intermediate + Acid/Base Step1_Purify->Step2_Start Proceed to next step Step2_React Reflux and Monitor by TLC Step2_Start->Step2_React Step2_Isolate Precipitate Product Step2_React->Step2_Isolate Step2_Purify Filter, Wash, and Recrystallize Step2_Isolate->Step2_Purify

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting_Guide Start Low Yield or Impurities? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Hydrolysis_Check Incomplete Hydrolysis? Start->Hydrolysis_Check No Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions Anhydrous Ensure Anhydrous Conditions Optimize_Conditions->Anhydrous Anhydrous->Hydrolysis_Check Change_Hydrolysis Adjust Acid/Base Concentration or Time Hydrolysis_Check->Change_Hydrolysis Yes Purification_Issue Purification Difficulty? Hydrolysis_Check->Purification_Issue No Change_Hydrolysis->Purification_Issue Solvent_Screen Screen Recrystallization Solvents Purification_Issue->Solvent_Screen Yes Success Successful Synthesis Purification_Issue->Success No Column_Chromatography Consider Column Chromatography Solvent_Screen->Column_Chromatography Still Impure Solvent_Screen->Success Pure Column_Chromatography->Success

Caption: A logical troubleshooting guide for the synthesis.

References

Technical Support Center: Synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific challenges that may be encountered during the synthesis of this compound, which typically proceeds via the formation of a nitrile or ester intermediate followed by hydrolysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile (Precursor) 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of reagents: Benzyl azide instability; impurities in the nitrile source. 3. Suboptimal base or solvent: Incorrect choice of base or solvent for the cyclization reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. 2. Use freshly prepared or purified benzyl azide. Ensure all other reagents are of high purity and anhydrous where necessary. 3. For reactions involving active methylene compounds, ensure a sufficiently strong and non-nucleophilic base is used. Anhydrous polar aprotic solvents like DMF or DMSO are often effective.
Formation of 1,3,4-Oxadiazole Side Product Competing cyclization pathway of the acylhydrazone intermediate, particularly under harsh dehydrating conditions or elevated temperatures.- Employ milder cyclization conditions. - If using a strong acid or dehydrating agent for cyclization, consider replacing it with a milder alternative or lowering the reaction temperature. - Ensure the reaction is carried out under anhydrous conditions to disfavor the oxadiazole formation.
Incomplete Hydrolysis of Nitrile/Ester Precursor 1. Insufficiently harsh hydrolysis conditions: For some sterically hindered or electron-deficient triazoles, standard hydrolysis conditions may not be sufficient. 2. Precipitation of the starting material: The nitrile or ester precursor may not be fully soluble in the hydrolysis medium.1. For acidic hydrolysis, increase the concentration of the acid (e.g., concentrated HCl or H₂SO₄) and/or increase the reaction temperature and time. For basic hydrolysis, use a higher concentration of base (e.g., NaOH or KOH) and consider a co-solvent like ethanol to improve solubility. 2. Use a co-solvent (e.g., ethanol, dioxane) to improve the solubility of the starting material in the aqueous acidic or basic solution.
Difficulty in Product Isolation and Purification The product may be highly soluble in the aqueous workup solution or may co-precipitate with inorganic salts. The carboxylic acid can also be amphoteric, complicating extraction.- After hydrolysis, carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid to induce precipitation. - If the product remains in solution, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). - Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purification. Washing the crude product with cold water can help remove inorganic salt impurities.
Formation of Isomeric Mixtures If the synthesis involves alkylation of an unsubstituted 1,2,4-triazole ring, a mixture of N1 and N4-benzylated isomers can be formed.To ensure regioselectivity, it is preferable to construct the triazole ring with the benzyl group already attached to a nitrogen atom of one of the starting materials (e.g., using N-benzylamidrazone).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method involves a two-step process:

  • Synthesis of the nitrile precursor: Reaction of an appropriate three-carbon nitrile-containing synthon with a benzyl-containing reagent to form 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid through acidic or basic hydrolysis.

Q2: What are the key safety precautions to consider during this synthesis?

Benzyl azide, a potential precursor, is an explosive compound and should be handled with extreme care, avoiding heat, friction, and shock. It is often prepared in situ and used immediately without isolation. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Q3: How can I monitor the progress of the hydrolysis step?

The hydrolysis of the nitrile or ester to the carboxylic acid can be conveniently monitored by TLC. The carboxylic acid product is typically more polar than the starting material and will have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the expected yield for the synthesis of this compound?

The overall yield can vary significantly depending on the specific synthetic route and optimization of reaction conditions. Yields for the cyclization step to form the triazole ring can range from moderate to good, while the hydrolysis step is often high-yielding, provided the reaction goes to completion.

Experimental Protocols

A detailed experimental protocol for a common synthetic route is provided below.

Synthesis of this compound via Nitrile Hydrolysis

Step 1: Synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile

This step can be achieved through various methods. One common approach involves the reaction of N'-benzylformohydrazonamide with a suitable reagent to introduce the cyano group and effect cyclization.

Step 2: Hydrolysis of 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile

Materials:

  • 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile.

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Heat the reaction mixture to reflux (typically around 100-120 °C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed. This may take several hours.

  • Allow the reaction mixture to cool to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.

  • Acidify the solution to a pH of approximately 2-3 with a hydrochloric acid solution to precipitate the carboxylic acid.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • If a significant amount of product remains in the filtrate, extract it with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Combine the precipitated product with the extracted material and recrystallize from a suitable solvent such as an ethanol/water mixture to obtain pure this compound.

Visualizations

Below are diagrams illustrating the key experimental workflow and logical relationships in the synthesis of this compound.

experimental_workflow start Start precursor_synthesis Synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carbonitrile start->precursor_synthesis hydrolysis Hydrolysis of Nitrile precursor_synthesis->hydrolysis workup Aqueous Workup & Acidification hydrolysis->workup purification Purification (Recrystallization) workup->purification product This compound purification->product troubleshooting_logic start Low Yield or Impure Product check_precursor Analyze Precursor Synthesis Step start->check_precursor check_hydrolysis Analyze Hydrolysis Step start->check_hydrolysis check_purification Analyze Purification Step start->check_purification sub_precursor1 Incomplete Reaction? check_precursor->sub_precursor1 TLC Analysis sub_precursor2 Side Products Formed? check_precursor->sub_precursor2 NMR/MS Analysis sub_hydrolysis1 Incomplete Hydrolysis? check_hydrolysis->sub_hydrolysis1 TLC/NMR of Crude sub_purification1 Losses During Workup? check_purification->sub_purification1 Analyze Aqueous & Organic Layers

Technical Support Center: Synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid. This guide focuses on addressing common issues to help optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing 1-substituted 1,2,4-triazole-3-carboxylic acids?

A1: Common strategies generally involve the cyclization of a key intermediate. A prevalent method is the reaction of an N-substituted amidrazone with a derivative of glyoxylic acid. Another approach involves the acylation of a substituted hydrazine followed by cyclodehydration. Classical methods like the Pellizzari and Einhorn-Brunner reactions can also be adapted, though they may present challenges with regioselectivity and harsh conditions.[1][2]

Q2: Why is regioselectivity a concern in the synthesis of 1-substituted 1,2,4-triazoles?

A2: In many synthetic routes for 1,2,4-triazoles, particularly those involving unsymmetrical precursors, the formation of constitutional isomers is possible. For instance, in the alkylation of an unsubstituted 1,2,4-triazole ring, substitution can occur at both the N-1 and N-4 positions.[3] The choice of synthetic route is crucial to ensure the desired benzyl group is at the N-1 position.

Q3: What are the typical challenges encountered in the synthesis of 1,2,4-triazole derivatives?

A3: Common challenges include low yields, the formation of side products such as 1,3,4-oxadiazoles, and difficulties in purifying the final product due to similar polarities of the product and byproducts.[1][3] High reaction temperatures required for some classical methods can also lead to thermal rearrangement or decomposition.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of the Desired Product - Incomplete reaction due to insufficient temperature or time. - Decomposition of starting materials or intermediates at high temperatures. - Inefficient removal of water during cyclodehydration.- Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC or LC-MS. - If decomposition is suspected, attempt the reaction at a lower temperature for a longer duration. - For reactions that produce water, use a Dean-Stark apparatus or a drying agent.
Formation of Side Products (e.g., 1,3,4-Oxadiazole) - A competing cyclization pathway, which is common when using acylhydrazide intermediates.[3]- Ensure strictly anhydrous reaction conditions. - Lower the reaction temperature to favor the formation of the triazole over the oxadiazole.[3]
Formation of Isomeric Products - Lack of regioselectivity in the cyclization step, particularly in Einhorn-Brunner or unsymmetrical Pellizzari-type reactions.[2]- Choose a synthetic route with higher inherent regioselectivity, such as the condensation of N-benzylamidrazone with a glyoxylic acid derivative. - In catalyst-controlled reactions, the choice of metal can influence regioselectivity.[3]
Difficulty in Product Purification - The carboxylic acid group can make the product highly polar and potentially water-soluble, complicating extraction. - Similar polarities of the desired product and side products.- After acidification, if the product precipitates, it can be isolated by filtration. If it remains in solution, extract with an appropriate organic solvent. - For purification, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) or recrystallization from an appropriate solvent may be effective.[5]
Incomplete Hydrolysis of an Ester Precursor - If the synthesis proceeds via a methyl or ethyl ester intermediate, hydrolysis to the carboxylic acid may be incomplete.- Increase the concentration of the base (e.g., NaOH or KOH), the reaction temperature, or the reaction time for the hydrolysis step. - Monitor the reaction by TLC until the starting ester is no longer visible.

Experimental Protocols

A plausible and regioselective route for the synthesis of this compound involves a two-step process starting from benzylhydrazine.

Step 1: Synthesis of Ethyl 2-(benzylhydrazinecarbonyl)formate

  • Materials:

    • Benzylhydrazine

    • Ethyl oxalyl chloride

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Triethylamine or pyridine

  • Procedure:

    • Dissolve benzylhydrazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous diethyl ether to the stirred mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Cyclization to this compound

  • Materials:

    • Crude ethyl 2-(benzylhydrazinecarbonyl)formate from Step 1

    • Formamide or ammonium acetate

    • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

    • Sodium hydroxide or potassium hydroxide for subsequent hydrolysis

  • Procedure:

    • A mixture of the crude product from Step 1 and an excess of formamide is heated at 150-180 °C for several hours. Alternatively, cyclizing agents like POCl₃ can be used at lower temperatures.

    • The progress of the cyclization to the ethyl ester of the target molecule is monitored by TLC.

    • After cooling, the reaction mixture is carefully poured into ice water.

    • The precipitated crude ester is collected by filtration.

    • The crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide (e.g., 2 M) until the reaction is complete (monitored by TLC).

    • The reaction mixture is cooled, and any unreacted ester is removed by extraction with an organic solvent (e.g., ethyl acetate).

    • The aqueous layer is then acidified to a pH of 2-3 with concentrated hydrochloric acid, leading to the precipitation of this compound.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data

The yield of 1,2,4-triazole synthesis is highly dependent on the chosen route and reaction conditions. The following table provides a summary of how different parameters can influence the outcome, based on analogous reactions in the literature.

Parameter Condition Effect on Yield Reference
Temperature Too lowIncomplete reaction, low yield[1]
OptimalMaximizes reaction rate while minimizing side reactions[4]
Too highIncreased side products (e.g., oxadiazoles, isomers), decomposition[3][4]
Solvent Protic vs. AproticCan influence reaction mechanism and solubility of reactants[3]
High-boiling (e.g., DMF, DMSO)Often used for classical high-temperature syntheses[6]
Catalyst Acid (e.g., acetic acid)Promotes condensation in Einhorn-Brunner type reactions[7]
Base (e.g., K₂CO₃)Can be used in some cyclization strategies[6]
Metal (e.g., Cu(II))Can improve efficiency and control regioselectivity in modern methods[3]
Reaction Time InsufficientIncomplete conversion[4]
ExcessiveCan lead to the formation of degradation products[4]
Microwave Irradiation Used in place of conventional heatingCan significantly shorten reaction times and improve yields[4]

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Hydrolysis A Benzylhydrazine C Ethyl 2-(benzylhydrazinecarbonyl)formate (Intermediate) A->C Et3N, Ether, 0°C to RT B Ethyl oxalyl chloride B->C E Ethyl 1-benzyl-1H-1,2,4-triazole-3-carboxylate C->E Heat (e.g., 150-180°C) D Formamide or Ammonium Acetate D->E F This compound (Final Product) E->F 1. NaOH(aq), Reflux 2. HCl(aq)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Workflow

G start Experiment Complete check_yield Is the yield acceptable? start->check_yield check_purity Is the product pure by NMR/LC-MS? check_yield->check_purity Yes low_yield Low Yield Troubleshooting check_yield->low_yield No end Successful Synthesis check_purity->end Yes impure_product Impurity Troubleshooting check_purity->impure_product No optimize_temp Optimize Temperature/ Reaction Time low_yield->optimize_temp check_reagents Verify Reagent Purity/ Anhydrous Conditions low_yield->check_reagents identify_impurities Identify Side Products (e.g., Isomers, Oxadiazole) impure_product->identify_impurities optimize_purification Optimize Purification (Recrystallization/Chromatography) identify_impurities->optimize_purification change_route Consider Alternative Synthetic Route identify_impurities->change_route

Caption: A decision tree for troubleshooting the synthesis.

References

Technical Support Center: Purification of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to off-white solid. While a definitive melting point is not consistently reported in the literature, similar triazole carboxylic acid derivatives have melting points in the range of 130-170°C. A sharp melting point range is a good indicator of high purity. For comparison, the melting points of some related compounds are listed in the table below.

Q3: What are the key safety precautions to take when handling this compound and the solvents used for its purification?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used for purification, such as ethanol, ethyl acetate, and hexane, are flammable and should be handled away from ignition sources. Chloroform is toxic and should be handled with extreme care. Dimethyl sulfoxide (DMSO) can enhance skin absorption of other chemicals. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a more polar solvent. Based on solubility data, ethanol or methanol are good starting points.[1]
Insufficient solvent was used.Add more solvent in small portions until the compound dissolves.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.
The presence of impurities.Attempt to purify the crude product by another method, such as acid-base extraction or column chromatography, before recrystallization.
Poor recovery of the purified compound. The compound is too soluble in the cold solvent.Place the flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the compound.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored. Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method judiciously as it can also adsorb the desired product.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the compound from impurities. Inappropriate mobile phase.Optimize the solvent system. For triazole derivatives, a mixture of hexane and ethyl acetate is often effective.[1] A gradient elution may be necessary.
The compound is streaking on the column.For carboxylic acids, streaking can occur on silica gel. Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase to suppress the ionization of the carboxylic acid group and improve the peak shape.
Compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly without any air bubbles. Always maintain a level of solvent above the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes the purification of this compound by recrystallization using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to remove any residual solvent.

  • Determine the melting point of the dried crystals to assess purity.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Acetic acid (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in hexane.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel).

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate.

  • Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, etc., hexane:ethyl acetate) to elute the compound. If streaking is observed, add 0.1-1% acetic acid to the mobile phase.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solubility of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid and a Related Analog

CompoundSolventSolubilityReference
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acidChloroformSoluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
Alcohol SolventsSoluble[1]
WaterSlightly Soluble[1]
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanolMethanolHigher solubility
Ethanol
n-Propanol
n-Butanol
IsopropanolLower solubility
WaterLowest solubility

Note: For (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol, solubility increases with temperature in all tested solvents.

Table 2: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Reference
This compoundC₁₀H₉N₃O₂203.20-[2]
1-Benzyl-4-phenyl-1H-1,2,3-triazoleC₁₅H₁₃N₃235.28127-128 (from EtOH)[3]
1-Benzyl-4-(p-tolyl)-1H-1,2,3-triazoleC₁₆H₁₅N₃249.31142-144 (from EtOH)[3]
1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazoleC₁₅H₁₂N₄O₂280.28167-168 (from EtOH)[3]

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure AcidBase->Pure Column->Pure Analysis Purity Analysis (TLC, MP, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization cluster_solutions Solutions Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out Problem->OilingOut Yes PoorRecovery Poor Recovery Problem->PoorRecovery Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No CoolSlowly Cool Slowly / Add Solvent OilingOut->CoolSlowly IceBath Use Ice Bath / Min. Solvent PoorRecovery->IceBath ChangeSolvent Change Solvent / Scratch Flask NoCrystals->ChangeSolvent

Caption: Troubleshooting logic for common recrystallization issues.

References

side product formation in 1,2,4-triazole synthesis and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazoles. This guide focuses on identifying and preventing common side product formation to optimize your reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Purity of starting materials (e.g., hydrazides can be hygroscopic).[1]- Gradually increase reaction temperature and monitor progress by TLC.[1]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.- Ensure starting materials are pure and dry.[1]
Formation of 1,3,4-Oxadiazole Side Product This is a common side reaction, especially when using hydrazides. It arises from a competing cyclization pathway.[1]- Ensure strictly anhydrous reaction conditions.[1]- Lower the reaction temperature to favor the formation of the triazole.[1]- The choice of acylating agent can influence the reaction pathway.
Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent.- The choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) catalysts favor 1,3-disubstituted products, while Cu(II) catalysts favor 1,5-disubstituted products.
Thermal Rearrangement High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1]- If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[1]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups on starting materials or products.- Side reactions involving the solvent or impurities.- Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles?

A1: The most common methods include the Pellizzari reaction, the Einhorn-Brunner reaction, and the Maury-Bülow reaction. Modern methods also involve the use of amidines and multicomponent reactions.[1] The Pellizzari reaction involves the condensation of an amide with a hydrazide, while the Einhorn-Brunner reaction uses an imide and an alkyl hydrazine.[1]

Q2: How can I improve the overall yield of my 1,2,4-triazole synthesis?

A2: Optimizing reaction conditions is key. This includes adjusting the temperature, reaction time, and choice of solvent and catalyst.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often improve yields and reduce reaction times.

Q3: What is the primary factor driving the formation of 1,3,4-oxadiazole side products?

A3: The formation of 1,3,4-oxadiazoles is a competing cyclization pathway, particularly prevalent when using hydrazides. The key factor is often the presence of water. Strictly anhydrous conditions are recommended to favor the formation of the 1,2,4-triazole.[1]

Q4: How can I control regioselectivity in the Einhorn-Brunner reaction when using an unsymmetrical imide?

A4: The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, to favor a specific isomer, you should design the imide with one acyl group being significantly more electron-withdrawing than the other.[2]

Q5: Are there any specific side products to watch for in the Maury-Bülow reaction?

A5: The Maury-Bülow reaction, which involves the reaction of a hydrazone with an isocyanate, can sometimes lead to the formation of urea-type byproducts if the isocyanate reacts with any available amines or water in the reaction mixture. Ensuring the purity of reactants and maintaining anhydrous conditions can help minimize these side reactions.

Data Presentation: Side Product Formation and Yield

The following tables summarize qualitative and quantitative data on side product formation in common 1,2,4-triazole synthesis methods.

Table 1: Pellizzari Reaction - Factors Influencing Side Product Formation

FactorEffect on 1,3,4-Oxadiazole FormationRecommended Action to Minimize Side Product
Temperature Higher temperatures (>200 °C) can promote the competing cyclization to the oxadiazole.[3]Conduct the reaction at the lowest effective temperature.[3]
Reaction Time Prolonged heating can lead to increased side product formation.[4]Monitor the reaction closely by TLC and stop when the starting material is consumed.[3]
Water Content Presence of water favors the formation of 1,3,4-oxadiazole.Use anhydrous solvents and dry starting materials.
Acyl Group Interchange (in unsymmetrical reactions) High temperatures can lead to a mixture of three different triazole products.[3]Use the lowest possible reaction temperature or consider a symmetric reaction design.[3]

Table 2: Einhorn-Brunner Reaction - Regioselectivity Control

Imide Substituent (R¹)Imide Substituent (R²)Expected Major IsomerRationale
Electron-withdrawing group (e.g., -CF₃)Electron-donating group (e.g., -CH₃)3-(Trifluoromethyl)-...-triazoleHydrazine preferentially attacks the more electrophilic carbonyl adjacent to the electron-withdrawing group.[2]
PhenylMethyl3-Phenyl-...-triazoleThe phenyl group is more electron-withdrawing than the methyl group.
AcetylPropionylMixture of isomersSimilar electronic properties of the acyl groups lead to poor regioselectivity.

Note: The exact ratio of regioisomers is highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole

  • Materials:

    • Benzamide (1.0 eq)

    • Benzoylhydrazide (1.0 eq)

    • High-boiling point solvent (e.g., paraffin oil, optional)

    • Ethanol (for recrystallization)

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

    • Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.[1]

    • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[1]

Protocol 2: Einhorn-Brunner Reaction - General Procedure

  • Materials:

    • Diacylamine (imide) (1.0 eq)

    • Alkyl hydrazine (1.1 eq)

    • Glacial Acetic Acid (solvent and catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.

    • Slowly add the alkyl hydrazine to the solution.

    • Heat the reaction mixture to reflux (around 110-120°C) for 2-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Maury-Bülow Reaction - General Procedure

  • Materials:

    • Aldehyde or Ketone (1.0 eq)

    • Hydrazine (1.0 eq)

    • Isocyanate (1.0 eq)

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde or ketone in the chosen solvent.

    • Add hydrazine and stir the mixture, often with gentle heating, to form the hydrazone in situ.

    • Once hydrazone formation is complete (can be monitored by TLC), add the isocyanate to the reaction mixture.

    • Continue to stir the reaction, typically at room temperature or with gentle heating, for several hours until the reaction is complete.

    • The product may precipitate from the reaction mixture upon cooling or after the addition of water.

    • Collect the solid product by filtration and purify by recrystallization.

Mandatory Visualization

Pellizzari_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Amide Amide Acylhydrazide Acylhydrazide Intermediate1 N-Acylamidrazone Intermediate Amide->Intermediate1 + Acylhydrazide Diacylhydrazine Diacylhydrazine Intermediate Acylhydrazide->Diacylhydrazine Self-condensation (High Temp) Triazole 1,2,4-Triazole (Desired Product) Intermediate1->Triazole Cyclization & -H2O Oxadiazole 1,3,4-Oxadiazole (Side Product) Diacylhydrazine->Oxadiazole Cyclization & -H2O

Caption: Pellizzari reaction pathway showing the desired 1,2,4-triazole formation and the competing side reaction leading to a 1,3,4-oxadiazole.

Einhorn_Brunner_Troubleshooting Start Start: Low Yield or Side Products Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions Pure Purify Purify Starting Materials Purity->Purify Impure Temp Adjust Temperature Conditions->Temp Yes Failure Problem Persists: Consult Literature/ Expert Conditions->Failure No Time Adjust Reaction Time Temp->Time Solvent Change Solvent Time->Solvent Success Success: Improved Yield/ Purity Solvent->Success Purify->Conditions

Caption: A troubleshooting workflow for the Einhorn-Brunner reaction to address low yield and side product formation.

Maury_Bulow_Logic node_A Maury-Bülow Reaction Successful? Yes No node_B High Purity Product Obtained node_A:yes->node_B node_C Troubleshoot: - Check reactant purity - Ensure anhydrous conditions - Optimize temperature node_A:no->node_C node_D Side products (e.g., ureas) minimized? node_C->node_D node_D->node_A:yes Yes node_D->node_A:no No

Caption: Logical relationship diagram for troubleshooting the Maury-Bülow 1,2,4-triazole synthesis.

References

Technical Support Center: Synthesis of 1,2,4-Triazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazole-3-carboxylic acid, a crucial intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1,2,4-triazole-3-carboxylic acid?

A1: The primary methods for synthesizing 1,2,4-triazole-3-carboxylic acid and its esters involve three main routes:

  • From Trichloroacetonitrile and Formyl Hydrazine: This is a high-yield, three-step process that avoids hazardous diazotization reactions.[1][2]

  • From Thiosemicarbazide and Oxalic Acid: This non-diazotization method is environmentally friendly, utilizing water as a solvent.[1]

  • Hydrolysis of Methyl 1,2,4-triazole-3-carboxylate: The carboxylic acid can be obtained by the hydrolysis of its corresponding methyl ester.

Q2: What are the main safety concerns associated with the synthesis of 1,2,4-triazole-3-carboxylic acid?

A2: Traditional synthesis methods that involve diazotization of amino groups pose a significant safety risk due to the potential for explosion of diazonium compounds.[2] Newer methods, such as those starting from trichloroacetonitrile or thiosemicarbazide, are designed to avoid this hazardous step.[1][2] Additionally, some reagents like trichloroacetonitrile can be harmful and should be handled with appropriate care.

Q3: How can I purify the final product, 1,2,4-triazole-3-carboxylic acid?

A3: Recrystallization is a common and effective method for purifying 1,2,4-triazole-3-carboxylic acid and its esters. Methanol is frequently used as the solvent for recrystallization, yielding a product with high purity.[1][2] For triazole derivatives synthesized using copper catalysts, purification to remove copper ions can be challenging. Washing with aqueous EDTA has been attempted, but the affinity of copper for the triazole nitrogens can make this method less effective.

Troubleshooting Guide

Low Reaction Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors depending on the synthetic route. Here are some common issues and solutions:

  • Incomplete Reactions:

    • Insufficient Reaction Time or Temperature: Ensure that the reaction is proceeding for the recommended duration and at the optimal temperature. For the cyclization step in the trichloroacetonitrile method, the temperature should be maintained at 90-100 °C until the solid melts completely.[1][2]

    • Poor Quality Reagents: Use reagents of high purity. Impurities in starting materials can lead to side reactions and lower yields.

    • Inefficient Mixing: Ensure adequate stirring to maintain a homogenous reaction mixture, especially in heterogeneous reactions.

  • Side Reactions:

    • Formation of 1,3,4-Thiadiazole Derivatives (Thiosemicarbazide Route): When using thiosemicarbazide, a competing reaction can lead to the formation of 1,3,4-thiadiazol-2-amine derivatives.[3][4] Careful control of reaction conditions, such as the use of polyphosphate ester (PPE) and an appropriate solvent like chloroform, can favor the formation of the desired 1,2,4-triazole.[3]

    • Hydrolysis of Nitrile Group (Trichloroacetonitrile Route): Premature hydrolysis of the trichloroacetonitrile can occur. Ensure anhydrous conditions where necessary.

  • Product Loss During Workup and Purification:

    • Precipitation Issues: During acidification to precipitate the carboxylic acid, ensure the pH is adjusted correctly to the isoelectric point to maximize precipitation.

    • Loss During Recrystallization: Avoid using an excessive volume of solvent for recrystallization, as this can lead to significant loss of the product in the mother liquor. Cool the solution slowly to maximize crystal formation.

Formation of Impurities and Byproducts

Q5: I am observing significant impurities in my final product. How can I identify and minimize them?

A5: The nature of impurities will depend on your chosen synthetic pathway.

  • Unreacted Starting Materials: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials.

  • Isomeric Byproducts: In some triazole syntheses, the formation of regioisomers is possible.[5] Reaction conditions, including catalysts and solvents, can influence the regioselectivity.

  • Side-Reaction Products: As mentioned, the thiosemicarbazide route can yield 1,3,4-thiadiazoles.[3][4] The trichloroacetonitrile route may have intermediates that do not fully cyclize. Careful control of reaction parameters is key.

To minimize impurities:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions that favor the desired product.

  • Purification Strategy: A multi-step purification process involving extraction, washing, and recrystallization may be necessary. In some cases, column chromatography might be required to separate closely related impurities.

Issues with Product Isolation and Purification

Q6: I am having difficulty isolating a pure solid product. What can I do?

A6:

  • Oily Product: If the product oils out instead of precipitating as a solid, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

  • Persistent Impurities after Recrystallization: If recrystallization does not remove certain impurities, consider a different solvent or a solvent mixture. Alternatively, techniques like activated carbon treatment can be used to remove colored impurities before crystallization. If impurities are still present, column chromatography may be necessary.

  • Copper Contamination: For syntheses involving copper catalysts, residual copper in the final product can be an issue. While washing with EDTA is a common approach, its effectiveness can be limited due to the strong coordination of copper to the triazole ring. Alternative purification methods like filtration through a pad of celite or silica gel, or using a scavenger resin specific for copper, may be more effective.

Quantitative Data Summary

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages/Limitations
From Trichloroacetonitrile Trichloroacetonitrile, Formyl HydrazinePotassium Carbonate, Methanol0-5 °C to 90-100 °C, Multi-step~90>98 (HPLC)High overall yield, avoids hazardous diazotization.[1][2]Multi-step process, involves trichloroacetonitrile.[1]
From Thiosemicarbazide Thiosemicarbazide, Oxalic AcidNitric Acid, Sulfuric Acid, MethanolHeating, Multi-step>58-Avoids diazotization, uses water as a solvent (green chemistry).[1]Moderate overall yield, use of strong acids.[1]

Experimental Protocols

Synthesis of Methyl 1,2,4-triazole-3-carboxylate from Trichloroacetonitrile and Formyl Hydrazine[1][2]

This three-step synthesis provides methyl 1,2,4-triazole-3-carboxylate in high yield. The carboxylic acid can then be obtained by hydrolysis.

Step 1: Formation of Intermediate 3

  • Cool 200 mL of methanol to 0 °C in a reaction vessel.

  • Add potassium carbonate (1.4 g, 0.01 mol) while maintaining the temperature at 0-5 °C.

  • Slowly add trichloroacetonitrile (28.9 g, 0.2 mol) dropwise.

  • Stir the reaction for 20 minutes, followed by the dropwise addition of a methanol solution of formylhydrazine (15.6 g, 0.26 mol).

Step 2: Cyclization to Intermediate 4

  • Heat the addition product from Step 1 to 90-100 °C until the solid melts and the reaction is complete.

  • Cool the mixture to solidify, yielding intermediate 4.

Step 3: Alcoholysis to Methyl 1,2,4-triazole-3-carboxylate

  • Dissolve intermediate 4 in methanol.

  • Add a base such as sodium methoxide and stir until the reaction is complete.

  • The crude product is then recrystallized from methanol to yield methyl 1,2,4-triazole-3-carboxylate.

Synthesis of Methyl 1,2,4-triazole-3-carboxylate from Thiosemicarbazide and Oxalic Acid[1]

This non-diazotization method offers an environmentally friendly approach.

Step 1: Condensation and Cyclization

  • Heat thiosemicarbazide and oxalic acid in water to form an intermediate.

  • Without isolation, treat the intermediate with an alkali for ring closure, followed by neutralization with an acid.

Step 2: Desulfurization

  • Dissolve the product from Step 1 in a 50% nitric acid solution and heat at 60 °C for 6 hours.

  • After cooling, neutralize the solution with sodium hydroxide to yield the desulfurized intermediate.

Step 3: Esterification

  • Dissolve the intermediate from Step 2 in methanol with a catalytic amount of concentrated sulfuric acid and reflux to produce methyl 1,2,4-triazole-3-carboxylate.

Visualizations

Experimental Workflow: Synthesis from Trichloroacetonitrile

experimental_workflow start Start Materials: Trichloroacetonitrile, Formyl Hydrazine, Methanol, K2CO3 step1 Step 1: Formation of Intermediate (0-5 °C) start->step1 step2 Step 2: Cyclization (90-100 °C) step1->step2 step3 Step 3: Alcoholysis (Base in Methanol) step2->step3 purification Purification: Recrystallization from Methanol step3->purification product Final Product: Methyl 1,2,4-triazole- 3-carboxylate purification->product

Caption: Workflow for the synthesis of methyl 1,2,4-triazole-3-carboxylate.

Troubleshooting Decision Tree

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield impurities Product Impurities start->impurities isolation_issue Isolation Issues start->isolation_issue incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction unreacted_sm Unreacted Starting Materials? impurities->unreacted_sm oily_product Product Oiling Out? isolation_issue->oily_product check_time_temp Verify Reaction Time and Temperature incomplete_reaction->check_time_temp Yes side_reactions Side Reactions? incomplete_reaction->side_reactions No check_time_temp->side_reactions check_reagents Check Reagent Purity check_reagents->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst) side_reactions->optimize_conditions Yes workup_loss Loss During Workup? side_reactions->workup_loss No optimize_purification Optimize Purification (e.g., Recrystallization Solvent) workup_loss->optimize_purification Yes monitor_reaction Monitor Reaction (TLC, HPLC) unreacted_sm->monitor_reaction Yes byproducts Byproducts Formed? unreacted_sm->byproducts No adjust_conditions Adjust Conditions to Minimize Side Reactions byproducts->adjust_conditions Yes induce_crystallization Induce Crystallization (Scratching, Seeding) oily_product->induce_crystallization Yes persistent_impurities Impurities Persist? oily_product->persistent_impurities No alternative_purification Alternative Purification (Column Chromatography) persistent_impurities->alternative_purification Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Scale-up Synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your chemical synthesis endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product - Incomplete initial condensation to form the intermediate. - Inefficient cyclization. - Suboptimal reaction temperature or time. - Impure starting materials.- Ensure complete removal of water during the initial condensation step. - Monitor the reaction progress by TLC or HPLC. - Gradually increase the reaction temperature for the cyclization step and monitor for product formation and decomposition. - Use pure, dry starting materials.
Formation of 1,3,4-Oxadiazole Side Product This is a common side reaction in triazole synthesis, arising from a competing cyclization pathway of an acylhydrazide intermediate.- Ensure strictly anhydrous reaction conditions. - Lower the reaction temperature during the cyclization step to favor triazole formation.[1]
Difficulty in Product Isolation/Purification The product is a polar carboxylic acid, which can be challenging to extract and purify.- After acidification, if the product precipitates, it can be isolated by filtration. - If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate. - For purification, consider recrystallization from a suitable solvent system (e.g., ethanol/water). - Reversed-phase chromatography can be an effective purification method for polar carboxylic acids.[2]
Inconsistent Results at Larger Scale - Inefficient heat transfer in larger reactors. - Inadequate mixing. - Challenges in maintaining anhydrous conditions at scale.- Use a reactor with efficient heating and cooling capabilities. - Employ mechanical stirring to ensure proper mixing. - Purge the reactor with an inert gas (e.g., nitrogen or argon) and use dry solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful scale-up synthesis?

A1: The most critical parameters include stringent control of reaction temperature, maintenance of anhydrous conditions, and efficient mixing. The purity of starting materials is also crucial for high yield and purity of the final product.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction progress. For TLC, a mobile phase of ethyl acetate/hexane with a small amount of acetic acid can be used to visualize the carboxylic acid product.

Q3: What is the best method for purifying the final product at a large scale?

A3: For large-scale purification, recrystallization is often the most practical method. If further purification is required, column chromatography using silica gel with an eluent containing a small amount of acid (e.g., acetic acid) to suppress the ionization of the carboxylic acid can be employed. Alternatively, reversed-phase chromatography is also a viable option.[2]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.

Experimental Protocol: Scale-up Synthesis

This protocol describes a two-step process for the kilogram-scale synthesis of this compound.

Step 1: Synthesis of the Intermediate N'-benzyl-2-hydrazinyl-2-oxoacetamide

  • Reaction Setup: In a 20 L reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add glyoxylic acid (1.0 kg, 10.86 mol) and toluene (10 L).

  • Azeotropic Distillation: Heat the mixture to reflux and remove water azeotropically using the Dean-Stark trap until no more water is collected.

  • Addition of Benzylhydrazine: Cool the reaction mixture to 80 °C and slowly add benzylhydrazine (1.33 kg, 10.86 mol) over a period of 1 hour.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. The intermediate will precipitate out of the solution. Filter the solid, wash with cold toluene (2 x 1 L), and dry under vacuum to obtain the intermediate product.

Step 2: Cyclization to this compound

  • Reaction Setup: In a 50 L reactor, suspend the dried intermediate from Step 1 in acetic acid (20 L).

  • Cyclization: Heat the mixture to reflux (around 118 °C) for 8-12 hours. Monitor the reaction for the disappearance of the intermediate by TLC or HPLC.

  • Product Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid and wash with water (3 x 2 L) to remove acetic acid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data Summary

Parameter Step 1 (Intermediate) Step 2 (Final Product)
Typical Yield 85-92%75-85%
Purity (by HPLC) >95%>98%
Reaction Time 4-6 hours8-12 hours
Reaction Temperature Reflux (Toluene)Reflux (Acetic Acid)

Experimental Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Purification A Glyoxylic Acid + Benzylhydrazine in Toluene B Azeotropic water removal A->B C Reflux (4-6h) B->C D Cooling and Filtration C->D E Intermediate: N'-benzyl-2-hydrazinyl-2-oxoacetamide D->E F Intermediate in Acetic Acid E->F G Reflux (8-12h) F->G H Cooling and Filtration G->H I Crude Product H->I J Recrystallization (Ethanol/Water) I->J K Drying J->K L Final Product: this compound K->L

Caption: Workflow for the scale-up synthesis of the target compound.

References

stability issues of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's carboxylic acid group means its solubility and stability can be highly pH-dependent. Extreme pH conditions (highly acidic or alkaline) can potentially lead to hydrolysis.

  • Solvent: The choice of solvent is critical. While generally soluble in organic solvents like DMSO and alcohols, its stability in these solvents over time, especially in the presence of water, should be considered.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to UV or even ambient light can cause photodecomposition in some molecules.

  • Oxidizing Agents: The presence of oxidizing agents may lead to degradation of the triazole ring or other parts of the molecule.[1][2]

Q2: My compound appears to be degrading in my aqueous buffer. What could be the cause?

A2: Degradation in aqueous buffers is often linked to hydrolysis, especially under non-neutral pH conditions. The triazole ring itself is generally stable, but the overall molecule's stability can be influenced by its substituents.[3][4] Consider the following:

  • pH of the Buffer: Buffers with a pH significantly different from neutral (pH 7) are more likely to cause hydrolysis.

  • Buffer Components: Some buffer components can catalyze degradation.

  • Storage Conditions: Storing aqueous solutions at room temperature or in the light for extended periods can contribute to degradation. It is advisable to store solutions at low temperatures (e.g., 4°C or -20°C) and protected from light.

Q3: I am observing poor solubility of my compound. How can I improve it without compromising stability?

A3: this compound is described as being slightly soluble in water but soluble in organic solvents like DMSO and alcohols. To improve solubility in aqueous solutions for biological assays:

  • Prepare a Concentrated Stock in an Organic Solvent: A common practice is to prepare a high-concentration stock solution in DMSO.

  • Dilute into Aqueous Buffer: This stock solution can then be diluted to the final working concentration in your aqueous buffer immediately before use. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.

  • pH Adjustment: For carboxylic acids, increasing the pH of the aqueous solution can deprotonate the acid group, often leading to increased solubility. However, the impact on stability at higher pH must be evaluated.

Troubleshooting Guides

Issue 1: Unexpected loss of compound concentration over time in a prepared solution.

This is a common indicator of compound instability. To troubleshoot, a systematic approach is recommended.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare fresh stock solution (e.g., in DMSO) B Prepare solutions under different stress conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) A->B C Analyze samples at time points (t=0, 2, 4, 8, 24h) using a stability-indicating method (e.g., HPLC-UV, LC-MS) B->C D Quantify parent compound and detect degradation products C->D E Determine degradation rate and pathway D->E Troubleshooting_Flow Start New peak(s) observed in chromatogram CheckBlank Is the peak present in the solvent blank? Start->CheckBlank Impurity Peak is likely an impurity from the solvent or system contamination. CheckBlank->Impurity Yes CheckT0 Was the peak present at time zero (t=0)? CheckBlank->CheckT0 No Degradation Peak is likely a degradation product. CheckT0->Degradation No StartingImpurity Peak is an impurity in the starting material. CheckT0->StartingImpurity Yes

References

Technical Support Center: Characterization of 1,2,4-Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 1,2,4-triazole isomers.

FAQs: Isomerism in 1,2,4-Triazoles

Q1: What are the common types of isomers in substituted 1,2,4-triazoles, and why are they challenging to differentiate?

A1: Substituted 1,2,4-triazoles primarily present two types of isomerism that can complicate characterization:

  • Positional Isomers: When a substituent is attached to a nitrogen atom, it can bind to either the N1 or N4 position, resulting in 1-substituted and 4-substituted isomers.

  • Tautomers: 1,2,4-triazoles can exist in two main tautomeric forms: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole.[1] The equilibrium between these forms is influenced by the nature and position of substituents, solvent, and temperature.[2] The unsubstituted 1,2,4-triazole exists predominantly as the more stable 1H-tautomer.[3]

These isomers are often difficult to distinguish due to their similar molecular weights and core structures, which can lead to overlapping signals in spectroscopic analyses like NMR and similar retention times in chromatography.

Troubleshooting Guide: Spectroscopic Analysis

Q2: My ¹H NMR spectrum shows more peaks than expected for my 1,2,4-triazole derivative. How can I confirm if I have a mixture of isomers?

A2: The presence of extra peaks in an ¹H NMR spectrum is a strong indication of an isomeric mixture. The chemical shifts of the triazole ring protons are highly sensitive to the electronic environment, which differs between N1- and N4-substituted isomers.

Troubleshooting Steps:

  • Identify Triazole Proton Signals: Look for signals in the downfield region of the spectrum, typically between 7.5 and 9.0 ppm, which are characteristic of the C-H protons on the triazole ring.[4]

  • Compare Signal Sets: A pure compound will show a single set of signals corresponding to its structure. A mixture of isomers will display multiple sets of signals. For example, a 3,5-disubstituted 1,2,4-triazole might show two distinct singlets in the aromatic region if both N1 and N4 isomers are present.

  • Check Integration Ratios: The integration of the corresponding peaks for each isomer can be used to determine their relative ratio in the mixture.

  • Use 2D NMR: Techniques like COSY and HSQC can help in assigning the protons to their respective carbon atoms, aiding in the definitive identification of each isomer.

G start Unexpected peaks in ¹H NMR spectrum q1 Are there multiple signals in the 7.5-9.0 ppm region? start->q1 isomixture Likely a mixture of N1 and N4 isomers. q1->isomixture Yes impurity Peaks may correspond to impurities or starting materials. q1->impurity No integrate Compare integration ratios to quantify isomer mixture. isomixture->integrate end Characterization Complete impurity->end integrate->end

Caption: Troubleshooting workflow for unexpected ¹H NMR signals.
Q3: How can I use ¹³C NMR to distinguish between 1H and 4H tautomers of my 1,2,4-triazole?

A3: ¹³C NMR spectroscopy is a powerful tool for distinguishing tautomers because the chemical shifts of the carbon atoms in the triazole ring are very sensitive to the position of the mobile proton.[3] In thione/thiol tautomers of mercapto-substituted triazoles, the C=S carbon in the thione form has a characteristic chemical shift around 150-160 ppm, while the C-S carbon in the thiol form appears much further upfield at 50-75 ppm.[1]

Carbon AtomTypical ¹³C Chemical Shift (ppm) for Thione TautomerTypical ¹³C Chemical Shift (ppm) for Thiol Tautomer
C=N~164-173N/A
C=S / C-S~150-160~50-75

Note: These values are illustrative and can vary based on substituents and solvent.[1]

Q4: My mass spectrum shows the correct molecular ion, but the fragmentation is complex. How can MS help differentiate isomers?

A4: While isomers have the same molecular weight, their fragmentation patterns in mass spectrometry (MS) can differ, providing valuable structural clues. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are used to study these compounds.[5]

  • Characteristic Fragmentation: Under EI-MS, a common fragmentation pathway for the 1,2,4-triazole ring involves the loss of a hydrogen cyanide (HCN) molecule.[5] Another potential fragmentation is the loss of a nitrogen molecule (N₂).[5]

  • Substituent Effects: The position and nature of substituents heavily influence fragmentation. Proximity effects between substituents, especially in compounds substituted at both the 1 and 4 positions, can lead to unique fragmentation pathways.[5]

  • ESI-MS/MS: By varying the fragmentor voltage in ESI-MS, you can induce fragmentation and compare the tandem mass spectra (MS/MS) of suspected isomers.[5] Isomers may show different daughter ions or different relative abundances of common fragments.

G parent [M+H]⁺ Substituted 1,2,4-Triazole frag1 Loss of Substituent (R) parent->frag1 frag2 Ring Cleavage (e.g., loss of N₂ or HCN) parent->frag2 ion1 [M+H-R]⁺ frag1->ion1 ion2 [M+H-N₂]⁺ or [M+H-HCN]⁺ frag2->ion2

Caption: Generalized MS fragmentation pathways for 1,2,4-triazoles.

Troubleshooting Guide: Chromatographic Separation

Q5: My 1,2,4-triazole product appears as a single spot on TLC, but I still suspect an isomeric mixture. What are the next steps?

A5: Co-elution on Thin-Layer Chromatography (TLC) is a common pitfall. A single spot does not guarantee purity, especially with closely related isomers.

Troubleshooting Steps:

  • Vary TLC Conditions: Test multiple solvent systems with different polarities. A change in the mobile phase composition can sometimes resolve isomers that co-elute in another system.

  • Employ High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than TLC. It is a preferred method for separating and quantifying 1,2,4-triazole isomers.[6]

  • Select the Right Column and Mobile Phase: Chiral columns are effective for separating enantiomers of triazole compounds.[6] For positional isomers and tautomers, reversed-phase (e.g., C18) or HILIC columns can be effective. The choice of mobile phase, often a mixture of acetonitrile and water with additives like formic acid or TFA, is critical for achieving separation.[5][7]

TechniqueCommon PitfallRecommended Solution
TLC Co-elution of isomers giving a false impression of purity.Test multiple mobile phases with varying polarity.
HPLC Poor resolution between isomer peaks.Optimize the mobile phase (gradient, additives). Try a different column chemistry (e.g., C18, Phenyl, HILIC).
Chiral HPLC Enantiomers are not separating.Adjust the ratio of alcohol (e.g., iso-propyl alcohol) to non-polar solvent (e.g., n-hexane).[6]

Key Experimental Protocols

Protocol 1: NMR Analysis for Isomer Identification
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,2,4-triazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.[8]

  • Data Acquisition (¹H NMR): Record the ¹H NMR spectrum. Pay close attention to the aromatic region (7.5-9.0 ppm) to identify the triazole ring protons.

  • Data Acquisition (¹³C NMR): Record the ¹³C NMR spectrum. This is crucial for identifying tautomers and confirming the carbon backbone.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).[8]

    • Assign all peaks using chemical shifts, coupling constants, and integration values.

    • Compare the observed chemical shifts with literature values for known 1H- and 4H-1,2,4-triazole systems to identify the major isomer.

    • If a mixture is present, use the integration of non-overlapping peaks to determine the isomer ratio.

Protocol 2: LC-MS Analysis for Isomer Differentiation
  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in the initial mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatographic Separation (HPLC):

    • Column: Use a high-resolution reversed-phase column (e.g., C18, 1.8-5 µm particle size).[5]

    • Mobile Phase: Start with a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might run from 5% to 95% B over 10-15 minutes.

    • Flow Rate: Set a flow rate appropriate for the column diameter (e.g., 0.3-0.5 mL/min for a 4.6 mm ID column).[5]

  • Mass Spectrometry Detection (ESI-MS):

    • Ionization Mode: Use positive Electrospray Ionization (ESI) mode, as triazoles readily protonate.[5]

    • Full Scan: Acquire a full scan MS spectrum to identify the molecular ions ([M+H]⁺) of your compound(s).

    • Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion of interest. Compare the fragmentation patterns of peaks that are separated or partially separated by HPLC to confirm if they are isomers.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis prep Dissolve sample in mobile phase hplc Inject onto HPLC (e.g., C18 column) prep->hplc ms1 Full Scan MS (Identify [M+H]⁺) hplc->ms1 ms2 Tandem MS (MS/MS) (Fragment [M+H]⁺) ms1->ms2 analysis Compare Retention Times & Fragmentation Patterns ms2->analysis

Caption: General experimental workflow for LC-MS analysis of isomers.

References

Technical Support Center: Impurity Profiling of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and impurity profiling of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Synthesis & Purification
Low yield of the desired product.Incomplete reaction; Suboptimal reaction conditions (temperature, time); Impure starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Optimize reaction time and temperature. Ensure the purity of starting materials before use.
Presence of multiple spots on TLC after synthesis.Formation of side products or isomers; Unreacted starting materials.Isomeric triazoles are common impurities in triazole synthesis.[1] Optimize reaction conditions to favor the formation of the desired 1,2,4-triazole isomer. Use column chromatography for purification to separate isomers and other impurities.
The final product is an oil instead of a solid.Presence of residual solvent or impurities.Purify the product using column chromatography. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or cooling to a lower temperature.
HPLC Analysis
Peak tailing for the main compound.Interaction of the carboxylic acid group with the stationary phase; Secondary interactions with residual silanols on the column.Lower the mobile phase pH to suppress the ionization of the carboxylic acid.[2] Add a competing base, such as triethylamine (TEA), to the mobile phase (if not using mass spectrometry detection). Use a column with a different stationary phase (e.g., C8 instead of C18) or a newer, high-purity silica column.[2]
Poor resolution between the main peak and impurities.Inadequate mobile phase composition; Isocratic elution for a complex mixture.Adjust the organic-to-aqueous ratio in the mobile phase.[2] Implement a gradient elution to improve the separation of compounds with different polarities.[2] Consider a column with a smaller particle size for higher efficiency.
Drifting retention times.Changes in mobile phase composition; Fluctuations in column temperature; Column degradation.Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant temperature.[3] If the column is old or has been used with harsh conditions, consider replacing it.
Ghost peaks in the chromatogram.Contaminants in the mobile phase or injector; Late eluting compounds from a previous injection.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent between runs.[4]
Impurity Identification
Unknown peaks in the HPLC chromatogram.Synthesis-related impurities (isomers, starting materials, by-products); Degradation products.Use a Diode Array Detector (DAD) to check for peak purity. Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the unknown impurities.[5]
Difficulty in elucidating the structure of an impurity.Insufficient amount of the isolated impurity; Complex fragmentation pattern in MS.Isolate a sufficient quantity of the impurity using preparative HPLC.[5] Utilize Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR) for complete structural elucidation.[6]

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • Q1: What are the most common impurities to expect during the synthesis of this compound? A1: Common impurities in triazole synthesis include isomeric triazoles (e.g., 1,2,3-triazole derivatives), unreacted starting materials such as benzyl azide and the corresponding ester of the carboxylic acid, and side-products from competing reaction pathways.[1]

  • Q2: How can I minimize the formation of the unwanted 1,2,3-triazole isomer? A2: The regioselectivity of the cycloaddition reaction to form the triazole ring can be influenced by the reaction conditions, including the catalyst and solvent used. A thorough literature search for the specific synthetic route being employed is recommended to optimize for the desired 1,2,4-isomer.

  • Q3: What are the potential degradation products of this compound? A3: Triazole compounds can be susceptible to degradation under harsh conditions. Potential degradation pathways include oxidation of the benzyl group, decarboxylation of the carboxylic acid at elevated temperatures, and hydrolytic cleavage of the triazole ring under strong acidic or basic conditions.[7]

Analytical Methods

  • Q4: What is a good starting point for an HPLC method for this compound? A4: A reverse-phase HPLC method is a suitable starting point. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing an acidic modifier like formic acid or trifluoroacetic acid is commonly used for the analysis of polar aromatic compounds. Gradient elution is often preferred to achieve good separation of the main compound from its potential impurities.

  • Q5: How can LC-MS be used for impurity profiling of this compound? A5: LC-MS is a powerful tool for impurity profiling as it provides molecular weight information for the components of a mixture.[5] By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities. This information is critical for tentatively identifying unknown impurities.

  • Q6: What is the role of NMR spectroscopy in impurity identification? A6: NMR spectroscopy is essential for the definitive structural elucidation of unknown impurities.[6] After isolating an impurity, 1H and 13C NMR spectra provide information about the chemical environment of the protons and carbons in the molecule. 2D NMR techniques like COSY and HMBC can establish the connectivity between atoms, allowing for the complete determination of the impurity's structure.

Data Presentation

Table 1: Expected Analytical Data for this compound and Potential Impurities

CompoundStructureExpected [M+H]⁺ (m/z)Key Expected ¹H NMR Signals (in DMSO-d₆)
This compound 218.07~5.6 ppm (s, 2H, CH₂), ~7.3-7.4 ppm (m, 5H, Ar-H), ~8.9 ppm (s, 1H, triazole-H), ~13.5 ppm (br s, 1H, COOH)
Benzyl Azide (Starting Material) 134.07~4.4 ppm (s, 2H, CH₂), ~7.3-7.4 ppm (m, 5H, Ar-H)
Methyl 1-Benzyl-1H-1,2,4-triazole-3-carboxylate (Ester Precursor) 232.09~3.9 ppm (s, 3H, OCH₃), ~5.6 ppm (s, 2H, CH₂), ~7.3-7.4 ppm (m, 5H, Ar-H), ~8.9 ppm (s, 1H, triazole-H)
1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid (Isomeric Impurity) 218.07~5.7 ppm (s, 2H, CH₂), ~7.3-7.4 ppm (m, 5H, Ar-H), ~8.6 ppm (s, 1H, triazole-H), ~13.0 ppm (br s, 1H, COOH)
Benzylamine (Potential Degradant) 108.08~3.7 ppm (s, 2H, CH₂), ~7.2-7.3 ppm (m, 5H, Ar-H)

Note: The NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

1. Stability-Indicating HPLC Method

  • Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound and its process-related and degradation impurities.

  • Instrumentation: HPLC with a UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

2. LC-MS for Impurity Identification

  • Objective: To identify the molecular weights of potential impurities.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC method as described above.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: As per instrument recommendation.

    • Scan Range: m/z 50-500.

3. NMR for Structural Elucidation

  • Objective: To confirm the structure of the synthesized compound and elucidate the structure of isolated impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experiments:

    • ¹H NMR.

    • ¹³C NMR.

    • 2D NMR (COSY, HSQC, HMBC) as needed for structural confirmation of unknown impurities.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Profiling synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis (Purity & Quantification) purification->hplc Purity Check lcms LC-MS Analysis (Molecular Weight) hplc->lcms Impurity Detection isolation Impurity Isolation (Preparative HPLC) lcms->isolation Targeted Isolation nmr NMR Spectroscopy (Structure Elucidation) isolation->nmr Structure Confirmation

Caption: Experimental workflow for the synthesis and impurity profiling of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., Benzoic acid derivative) parent->oxidation Oxidative Stress decarboxylation Decarboxylation (1-Benzyl-1H-1,2,4-triazole) parent->decarboxylation Thermal Stress hydrolysis Hydrolytic Cleavage (Ring-opened products) parent->hydrolysis Acidic/Basic Stress

Caption: Potential degradation pathways for this compound under forced degradation conditions.

References

Validation & Comparative

Validation of Biological Assays for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of biological assays for the compound 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid. Due to the limited specific biological data for this exact molecule, this document outlines a series of proposed assays based on the known biological activities of the broader 1,2,4-triazole class of compounds. This class has demonstrated significant potential in anticancer, antifungal, and anti-inflammatory applications. This guide offers a comparative analysis with established alternative compounds and detailed experimental protocols to facilitate robust validation.

Comparative Analysis of Potential Biological Activities

Based on the activities of structurally related 1,2,4-triazole derivatives, the following biological assays are proposed for the validation of this compound.

Table 1: Comparison of In Vitro Anticancer Activity

Parameter This compound Doxorubicin (Standard of Care) Assay Principle
IC₅₀ (HepG2) To be determined~0.1-1 µMMeasures the concentration of a substance that inhibits cell growth by 50%.
IC₅₀ (A549) To be determined~0.05-0.5 µMMeasures the concentration of a substance that inhibits cell growth by 50%.
Mechanism Putative: Cytotoxicity, potentially via FAK inhibitionDNA intercalation and topoisomerase II inhibitionThe method by which the compound exerts its effect.

Table 2: Comparison of In Vitro Antifungal Activity

Parameter This compound Fluconazole (Standard Triazole Antifungal) Assay Principle
MIC (C. albicans) To be determined0.25-4 µg/mLThe lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
MIC (A. fumigatus) To be determined1-8 µg/mLThe lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2]
Mechanism Putative: Inhibition of fungal lanosterol 14α-demethylase (CYP51)Inhibition of fungal lanosterol 14α-demethylase (CYP51)[2]The method by which the compound exerts its effect.

Table 3: Comparison of In Vitro Anti-inflammatory Activity

Parameter This compound Indomethacin (Standard NSAID) Assay Principle
NO Inhibition IC₅₀ To be determined~56.8 µM in LPS-stimulated RAW 246.7 cells[3]Measures the inhibition of nitric oxide production in stimulated macrophages.[4][5]
Protein Denaturation Inhibition To be determinedEffective inhibitionMeasures the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
Mechanism Putative: Inhibition of pro-inflammatory mediatorsInhibition of cyclooxygenase (COX) enzymesThe method by which the compound exerts its effect.

Table 4: Comparison of FAK Inhibition Activity

Parameter This compound Defactinib (VS-6063) (Known FAK Inhibitor) Assay Principle
FAK IC₅₀ To be determinedPotent inhibitorMeasures the concentration of the compound required to inhibit the activity of the Focal Adhesion Kinase (FAK) enzyme by 50%.[6][7]
Cellular Target Putative: Focal Adhesion KinaseFocal Adhesion KinaseThe specific biomolecule that the compound interacts with.

Experimental Protocols

MTT Assay for Cytotoxicity

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of cells.[8]

Materials:

  • This compound

  • Doxorubicin (positive control)

  • Human cancer cell lines (e.g., HepG2, A549)

  • Culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and Doxorubicin. Include untreated cells as a negative control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Broth Microdilution Antifungal Susceptibility Assay

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.[1][2]

Materials:

  • This compound

  • Fluconazole (positive control)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound and fluconazole in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include a drug-free well as a growth control and an uninoculated well as a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.[1]

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).[4][5]

Materials:

  • This compound

  • Indomethacin (positive control)

  • RAW 264.7 murine macrophage cell line

  • Culture medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound and indomethacin for 1 hour.[4]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant by adding Griess reagent and measuring the absorbance at 540 nm.[4]

  • Calculate the percentage of NO inhibition.

Visualizations

G Experimental Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add test compound and controls incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Measure absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

FAK_Signaling_Pathway FAK Signaling Pathway in Cancer Integrins Integrins FAK FAK Integrins->FAK Activation p_FAK p-FAK (Y397) FAK->p_FAK Autophosphorylation Src Src p_FAK->Src Recruitment PI3K_AKT PI3K/AKT Pathway p_FAK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway p_FAK->RAS_MAPK Src->p_FAK Further Phosphorylation Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Cell_Migration Cell Migration & Invasion PI3K_AKT->Cell_Migration RAS_MAPK->Cell_Survival RAS_MAPK->Cell_Migration Test_Compound 1-Benzyl-1H-1,2,4-triazole- 3-carboxylic acid Test_Compound->FAK Inhibition

Caption: Putative inhibition of the FAK signaling pathway.

Validation_Logic Logical Flow for Biological Assay Validation Start Start: Compound Synthesis (this compound) Primary_Screening Primary In Vitro Screening Start->Primary_Screening Anticancer Anticancer Assays (e.g., MTT) Primary_Screening->Anticancer Antifungal Antifungal Assays (e.g., MIC) Primary_Screening->Antifungal Anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) Primary_Screening->Anti_inflammatory Active Activity Detected? Anticancer->Active Antifungal->Active Anti_inflammatory->Active Inactive No Significant Activity Active->Inactive No Secondary_Screening Secondary / Mechanistic Assays Active->Secondary_Screening Yes End End Inactive->End FAK_Inhibition FAK Inhibition Assay Secondary_Screening->FAK_Inhibition Dose_Response Dose-Response Studies Secondary_Screening->Dose_Response Selectivity Selectivity Profiling Secondary_Screening->Selectivity Lead_Optimization Lead Optimization FAK_Inhibition->Lead_Optimization Dose_Response->Lead_Optimization Selectivity->Lead_Optimization Lead_Optimization->End

Caption: Logical workflow for the validation of biological assays.

References

A Comparative Guide for Researchers: 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid vs. its 1,2,3-triazole isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid and its 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid isomer. This document summarizes their synthesis, physicochemical properties, and known biological activities, supported by experimental data and protocols.

The triazole core is a privileged scaffold in medicinal chemistry, with its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, appearing in a wide array of therapeutic agents. Their distinct nitrogen arrangements lead to different electronic and steric properties, influencing their biological target interactions. This guide focuses on the benzyl-substituted carboxylic acid derivatives of these two triazole isomers, offering a comparative analysis for their potential application in drug discovery.

Physicochemical Properties: A Comparative Overview

A summary of the available and predicted physicochemical properties of the two isomers is presented below. Direct experimental data for this compound is limited; therefore, data for a closely related positional isomer, 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid, is included for comparative purposes.

Property1-Benzyl-1H-1,2,3-triazole-4-carboxylic acidThis compound (and its 5-benzyl isomer)
Molecular Formula C₁₀H₉N₃O₂C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol [1]203.20 g/mol [2]
Melting Point Data not available for the exact compound. A derivative, 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, has a reported melting point.[3]Data not available for the exact compound. The related 1-(benzyloxymethyl)-1,2,4-triazole-3-carboxamide has a melting point of 168–169 °C.[4]
Boiling Point 453.8 °C at 760 mmHg[5]Data not available.
Density 1.343 g/cm³[5]Data not available.
Solubility Slightly soluble in water; Soluble in organic solvents like chloroform, DMSO, and alcohols.[5]Data not available. General solubility protocols for organic acids are available.[6][7][8][9][10]
pKa Data not available. General protocols for pKa determination are available.[11][12][13]Data not available. Theoretical pKa values for 1,2,4-triazole derivatives have been calculated in various solvents.[14][15]

Synthesis and Experimental Protocols

Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid

This isomer is commonly synthesized via a [3+2] cycloaddition reaction between benzyl azide and propiolic acid.[11]

Experimental Protocol:

  • Dissolve benzyl azide (1.0 eq) in acetone.

  • Add propiolic acid (1.0 to 1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and stir overnight.

  • Cool the mixture to 0 °C to precipitate the product.

  • Filter the white crystals, wash with cold acetone, and dry under vacuum.

  • Confirm the structure using NMR and IR spectroscopy.[11]

Proposed Synthesis of this compound

General Experimental Protocol for Hydrolysis of a Triazole Carboxamide:

  • Dissolve the 1-benzyl-1H-1,2,4-triazole-3-carboxamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • If the reaction was performed under acidic conditions, neutralize with a base to precipitate the carboxylic acid. If under basic conditions, acidify to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Biological Activity and Mechanisms of Action

While direct comparative biological studies on these two specific isomers are scarce, the broader classes of 1,2,3- and 1,2,4-triazole derivatives have been extensively studied, revealing distinct and sometimes overlapping biological activities.

1-Benzyl-1H-1,2,3-triazole Derivatives: Focus on Anticancer and Antimicrobial Properties

Derivatives of 1-benzyl-1H-1,2,3-triazole have shown promising results as antiproliferative and antimicrobial agents. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been identified as potent inhibitors of cancer cell growth, with some compounds exhibiting IC₅₀ values in the nanomolar range against breast cancer cell lines.[16] The proposed mechanism for some of these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

1,2,4-Triazole Derivatives: Potent Inhibitors of Focal Adhesion Kinase (FAK)

The 1,2,4-triazole scaffold is a key component in several small molecule inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell survival, proliferation, and migration.[17] Derivatives of 1,2,4-triazole have been shown to inhibit FAK phosphorylation, leading to the downregulation of downstream pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK.[17] This inhibition can induce apoptosis and cell cycle arrest in cancer cells.

Signaling Pathway Visualization

The inhibition of Focal Adhesion Kinase (FAK) by 1,2,4-triazole derivatives disrupts key signaling cascades involved in cancer progression. The following diagram illustrates the FAK signaling pathway and its downstream effectors.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Cellular Response ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src FAK_Src FAK/Src Complex pFAK->FAK_Src Src->FAK_Src PI3K PI3K FAK_Src->PI3K Ras Ras FAK_Src->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation Inhibitor 1,2,4-Triazole Inhibitor Inhibitor->FAK

Caption: FAK signaling pathway and its inhibition by 1,2,4-triazole derivatives.

Experimental Workflow: Antiproliferative Activity Assessment

The antiproliferative activity of these compounds can be evaluated using the MTT assay, a colorimetric assay that measures cell metabolic activity.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_compounds Add varying concentrations of triazole compounds incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining antiproliferative activity using the MTT assay.

MTT Assay Protocol

A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below.[5][17]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Both 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and this compound represent valuable scaffolds for the development of novel therapeutic agents. The available data suggests that derivatives of the 1,2,3-triazole isomer may be more promising as general anticancer and antimicrobial agents, potentially through mechanisms like tubulin polymerization inhibition. In contrast, the 1,2,4-triazole core is strongly implicated in the inhibition of FAK, making it a particularly attractive target for the development of drugs aimed at cancers where FAK signaling is a key driver of pathology. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of these two isomeric compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1H-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. The introduction of a benzyl group at the N1 position of the triazole ring has been a key strategy in the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Benzyl-1H-1,2,4-triazole analogs, focusing on their anticancer and enzyme inhibitory activities, supported by experimental data from peer-reviewed studies.

Data Presentation

The following tables summarize the quantitative biological activity data for various 1-Benzyl-1H-1,2,4-triazole analogs, facilitating a clear comparison of their performance.

Table 1: Anticancer Activity of 1-Benzyl-1,2,4-triazole Analogs

Compound IDModifications to the Core StructureCancer Cell LineIC50 (µM)Reference
TP1 3-(pyridin-3-yl)-5-(benzylthio)-4H-1,2,4-triazoleMurine Melanoma (B16F10)55.19[1][2]
TP2 3-(pyridin-3-yl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazoleMurine Melanoma (B16F10)51.12[1][2]
TP3 3-(pyridin-3-yl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazoleMurine Melanoma (B16F10)48.19[1][2]
TP4 3-(pyridin-3-yl)-5-((4-chlorobenzyl)thio)-4H-1,2,4-triazoleMurine Melanoma (B16F10)45.31[1][2]
TP5 3-(pyridin-3-yl)-5-((2,4-dichlorobenzyl)thio)-4H-1,2,4-triazoleMurine Melanoma (B16F10)43.15[1][2]
TP6 3-(pyridin-3-yl)-5-((4-bromobenzyl)thio)-4H-1,2,4-triazoleMurine Melanoma (B16F10)41.12[1][2]
TP7 3-(pyridin-3-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazoleMurine Melanoma (B16F10)61.11[1][2]
7f 1-benzyl-N-(2-((4-chlorophenyl)amino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide*Lung (A549)Potent[3]

*Note: Compound 7f is a 1,2,3-triazole isomer, included for structural comparison.

Table 2: Enzyme Inhibitory Activity of 1,2,4-Triazole Analogs

Compound IDTarget EnzymeModifications from Core StructureIC50 (µM)Reference
12d Acetylcholinesterase (AChE)Azinane at C5, N-methyl, S-linked 2-ethanamide with 3-methylphenyl0.73 ± 0.54[4][5][6]
12m Butyrylcholinesterase (BChE)Azinane at C5, N-methyl, S-linked 2-ethanamide with 3,5-dimethylphenyl0.038 ± 0.50[4][5][6]
12d α-GlucosidaseAzinane at C5, N-methyl, S-linked 2-ethanamide with 3-methylphenyl36.74 ± 1.24[4][5][6]

Table 3: Cannabinoid Receptor (CB1) Binding Affinity of 1-Benzyl-1,2,4-triazole Analogs

Compound IDModifications to the Core StructureCB1 Receptor Affinity (Ki, nM)Reference
12a 3-(4-chlorophenyl)-5-heptyl-1-benzyl-1H-1,2,4-triazole22.3[7]
12b 3-(4-methoxyphenyl)-5-heptyl-1-benzyl-1H-1,2,4-triazole129[7]
13a 3-(pyridin-4-yl)-5-heptyl-1-benzyl-1H-1,2,4-triazole415[7]

Structure-Activity Relationship (SAR) Analysis

From the compiled data, several key structure-activity relationships for 1-benzyl-1,2,4-triazole analogs can be inferred:

  • Anticancer Activity: For the 3-(pyridin-3-yl)-5-(benzylthio)-4H-1,2,4-triazole series (TP1-TP7), the substitution on the benzyl ring significantly influences anticancer activity against murine melanoma cells.[1][2] Electron-withdrawing groups at the para-position of the benzyl ring, such as chloro (TP4, IC50 = 45.31 µM) and bromo (TP6, IC50 = 41.12 µM), enhance cytotoxicity compared to the unsubstituted analog (TP1, IC50 = 55.19 µM).[1][2] The presence of a strong electron-withdrawing nitro group (TP7), however, leads to a decrease in activity (IC50 = 61.11 µM).[1][2] Electron-donating groups like methyl (TP2) and methoxy (TP3) show a moderate increase in potency.[1][2] This suggests that the electronic properties and size of the substituent on the benzyl ring are crucial for anticancer activity.

  • Enzyme Inhibition: While not 1-benzyl analogs, the data on azinane-triazole derivatives (Table 2) highlights the importance of substituents on the triazole core for enzyme inhibition.[4][5][6] The potent activity of these compounds suggests that incorporating bulky and lipophilic groups can lead to significant inhibitory effects on enzymes like AChE, BChE, and α-glucosidase.

  • Cannabinoid Receptor Binding: In the series of 3-alkyl-5-aryl-1-benzyl-1H-1,2,4-triazoles, the nature of the aryl group at the 3-position plays a critical role in CB1 receptor affinity.[7] A 4-chlorophenyl substituent (12a) results in the highest affinity (Ki = 22.3 nM).[7] Replacing the chloro group with a methoxy group (12b) or a pyridinyl ring (13a) leads to a significant decrease in binding affinity.[7] This indicates that an electron-withdrawing group on the C3-phenyl ring is favorable for CB1 receptor binding.

Experimental Protocols

1. General Synthesis of 3-(pyridin-3-yl)-5-(substituted benzylthio)-4H-1,2,4-triazole (TP1-TP7)

This protocol is based on the synthesis of 1,2,4-triazole-pyridine hybrid derivatives.[1][2]

  • Step 1: Synthesis of Potassium 2-(nicotinoyl)hydrazine-1-carbodithioate: To a solution of nicotinohydrazide in ethanol, carbon disulfide and potassium hydroxide are added. The mixture is stirred at room temperature to yield the potassium dithiocarbazate salt.

  • Step 2: Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: The potassium salt from Step 1 is refluxed with hydrazine hydrate in water to facilitate cyclization into the triazole thiol.

  • Step 3: Synthesis of 3-(pyridin-3-yl)-5-(substituted benzylthio)-4H-1,2,4-triazoles (TP1-TP7): The triazole thiol from Step 2 is dissolved in ethanol, and a substituted benzyl chloride is added. The reaction mixture is refluxed to yield the final S-benzylated product. The product is then purified by recrystallization.

2. In Vitro Anticancer Activity Evaluation (MTT Assay)

This is a common colorimetric assay to assess cell viability.[1][2]

  • Cell Seeding: Cancer cells (e.g., B16F10) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 1-benzyl-1,2,4-triazole analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with solvent only is also included. The plates are incubated for a further 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[8]

Mandatory Visualizations

G cluster_synthesis General Synthesis of 1-Benzyl-1,2,4-triazole Analogs start Starting Materials (e.g., Substituted Benzaldehyde, Hydrazine) hydrazone Formation of Hydrazone start->hydrazone acyl_hydrazide Acylation to form Acyl Hydrazide hydrazone->acyl_hydrazide cyclization Cyclization with (e.g., Orthoesters, CS2, etc.) acyl_hydrazide->cyclization triazole_core Formation of 1,2,4-Triazole Core cyclization->triazole_core benzylation N1-Benzylation (Benzyl Halide, Base) triazole_core->benzylation purification Purification (e.g., Recrystallization, Chromatography) benzylation->purification final_product 1-Benzyl-1,2,4-triazole Analog purification->final_product

Caption: General synthetic workflow for 1-Benzyl-1,2,4-triazole analogs.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of test compounds incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Remove medium and add -solubilizing agent (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Measure absorbance (e.g., at 570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate % cell viability and determine IC50 values absorbance_reading->data_analysis

Caption: Experimental workflow for the MTT cell viability assay.

CB1_Signaling_Pathway cluster_pathway Cannabinoid Receptor 1 (CB1) Signaling Pathway ligand 1-Benzyl-1,2,4-triazole Analog (Agonist/Antagonist) cb1_receptor CB1 Receptor (GPCR) ligand->cb1_receptor g_protein Gi/o Protein cb1_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibition ion_channels Ion Channels (e.g., Ca2+, K+) g_protein->ion_channels modulation mapk_erk MAPK/ERK Pathway g_protein->mapk_erk activation camp cAMP adenylyl_cyclase->camp production ↓ pka Protein Kinase A (PKA) camp->pka activation ↓ cellular_response Cellular Response (e.g., Neurotransmitter release, Gene expression) pka->cellular_response ion_channels->cellular_response mapk_erk->cellular_response

Caption: Simplified CB1 receptor signaling pathway modulated by ligands.

References

A Comparative Analysis of the Antimicrobial Efficacy of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of various 1,2,4-triazole derivatives, supported by experimental data from recent studies. The unique structural aspects of 1,2,4-triazoles have established them as a versatile scaffold in the design of potent antimicrobial agents.

Derivatives of 1,2,4-triazole are widely recognized for their potential in developing biologically active compounds, particularly those with antimicrobial properties.[1] The growing concern of microbial drug resistance necessitates the exploration of new and effective antimicrobial agents.[2][3] This guide synthesizes findings from multiple studies to present a comparative overview of the antimicrobial performance of different 1,2,4-triazole derivatives, their structure-activity relationships, and the experimental protocols used for their evaluation.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 1,2,4-triazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various 1,2,4-triazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Reference
4l31.25250[4]
6h25015.63[4]
Ofloxacin-Triazole Hybrid0.25 - 10.25 - 1[3]
Clinafloxacin-Triazole Hybrid (14a, 14b, 14c)0.25 (MRSA)-[3]
4-Amino-5-aryl-4H-1,2,4-triazole (4-trichloromethyl)-5[3]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5e)Superior to Streptomycin-[5]

Table 2: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
Ofloxacin-Triazole Hybrid0.25 - 1-[3]
Clinafloxacin-Triazole Hybrid0.25 - 320.25 - 32[3]
2-methylpiperazine derivative (12h)0.25 (MDR)-[3]
Nalidixic acid-based triazolothiadiazole (1a-g)-16[3]
1,2,4-triazolo[3,4-b][1][4][6]thiadiazines (39c)3.125-[7]
1,2,4-triazolo[3,4-b][1][4][6]thiadiazines (39h)-3.125[7]
Antifungal Activity

Table 3: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives against Fungal Strains

Compound/DerivativeCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Microsporum gypseum (MIC in µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (5b, 5c, 5d, 5e, 5m, 5n)--Superior to Ketoconazole[5]
Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j)6.25--[7]
Sulfonamide-1,2,4-triazole derivatives (26)0.01–0.27 (µmol/mL)0.01–0.27 (µmol/mL)-[7]

Structure-Activity Relationship (SAR)

The antimicrobial activity of 1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring and any fused heterocyclic systems.[1]

  • Electron-withdrawing and Donating Groups: The presence of electron-withdrawing groups, such as fluoro and nitro groups, has been shown to enhance antimicrobial effects.[8][9] Conversely, electron-donating groups like methyl and methoxy substituents have also demonstrated increased antibacterial and antifungal activity in some studies.[10]

  • Fused Heterocyclic Systems: The fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazole or thiadiazine, often leads to compounds with potent antimicrobial activity.[4][7]

  • Lipophilic Side Chains: The introduction of lipophilic side chains can also modulate the antimicrobial potency of 1,2,4-triazole derivatives.[11]

  • Specific Moieties: The presence of certain moieties, like phenylpiperazine, has been identified as crucial for high antibacterial activity against various microbial strains.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of 1,2,4-triazole derivatives.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the general workflow for synthesizing and evaluating 1,2,4-triazole derivatives and the logical relationship of their structural features to antimicrobial activity.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start Starting Materials (e.g., Thiosemicarbazide) cyclization Cyclization Reaction start->cyclization Alkaline/Acidic Media derivatization Derivatization cyclization->derivatization purification Purification & Characterization (IR, NMR, Mass Spec) derivatization->purification screening Antimicrobial Screening (Disk Diffusion/Broth Dilution) purification->screening Synthesized Derivatives mic_determination MIC Determination screening->mic_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis structure_activity_relationship triazole_core 1,2,4-Triazole Core substituents Substituents triazole_core->substituents fused_rings Fused Rings triazole_core->fused_rings side_chains Side Chains triazole_core->side_chains activity Antimicrobial Activity substituents->activity e.g., Electron-withdrawing groups fused_rings->activity e.g., Thiadiazole side_chains->activity e.g., Lipophilic chains

References

A Comparative Guide to the Validation of Analytical Methods for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The validation of these methods is crucial to ensure the quality, consistency, and reliability of analytical data in research and drug development. The comparison is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][5] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are two powerful techniques widely used in the pharmaceutical industry for the analysis of active pharmaceutical ingredients (APIs) and their intermediates.[2]

Comparative Analysis of Analytical Methods

This guide compares two primary analytical methods for this compound:

  • Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A robust and widely accessible method for quantitative analysis.

  • Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : A highly selective and sensitive method, particularly useful for complex matrices or low-level quantification.

The following tables summarize the performance characteristics of these two methods, based on typical validation data for similar triazole carboxylic acid derivatives.

Table 1: Comparison of Validation Parameters
Validation ParameterHPLC-UV MethodLC-MS/MS MethodICH Acceptance Criteria (Typical)
**Linearity (R²) **0.99920.9998R² ≥ 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%RSD ≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.8%RSD ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10
Specificity GoodExcellentNo interference at the retention time of the analyte
Robustness RobustRobustNo significant impact on results from minor changes
Table 2: Method Characteristics and Applications
FeatureHPLC-UV MethodLC-MS/MS Method
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Good, but potential for interference from co-eluting compounds with similar UV spectra.Excellent, based on precursor and product ion masses, minimizing matrix effects.[6]
Sensitivity Moderate, suitable for routine purity and assay testing.High, ideal for impurity profiling, metabolite analysis, and bioanalysis.[6]
Instrumentation Widely available in QC laboratories.More specialized instrumentation, requiring greater expertise.
Cost Lower operational and maintenance costs.Higher initial investment and operational costs.
Typical Applications Assay and purity of drug substance and drug product, dissolution testing.Impurity identification, quantification of low-level impurities, bioanalytical studies.

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

Method 1: HPLC-UV Experimental Protocol
  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column : Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.[7][8]

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient : 10% B to 90% B over 15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration within the validated range.

Method 2: LC-MS/MS Experimental Protocol
  • Instrumentation : Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column : Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm particle size.[7][8]

  • Mobile Phase :

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Methanol

  • Gradient : 5% B to 95% B over 10 minutes.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : ESI Positive.

  • MRM Transitions :

    • Quantifier: [M+H]⁺ → fragment 1

    • Qualifier: [M+H]⁺ → fragment 2 (Specific mass transitions would need to be determined experimentally)

  • Injection Volume : 5 µL.

  • Sample Preparation : Dilute the sample in the initial mobile phase composition to a concentration within the linear range of the assay.

Visualizing the Validation Process

To better understand the workflow and interdependencies of the validation parameters, the following diagrams are provided.

analytical_method_validation_workflow method_dev Analytical Method Development protocol Validation Protocol Definition method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Routine Use validation_report->method_implementation

Caption: General workflow for analytical method validation.

validation_parameter_relationships linearity Linearity range_node Range linearity->range_node accuracy Accuracy accuracy->range_node precision Precision precision->accuracy precision->range_node loq LOQ precision->loq range_node->loq lod LOD loq->lod

Caption: Interrelationship of key analytical validation parameters.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the analysis of this compound, but their applications differ based on the required sensitivity and selectivity. The HPLC-UV method is a reliable and cost-effective choice for routine quality control, such as assay and purity determination, where concentration levels are relatively high. In contrast, the LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices. The selection of the most appropriate method should be based on the specific analytical requirements of the study or application. A thorough validation, following ICH guidelines, is essential to ensure that the chosen method is fit for its intended purpose.[1][4]

References

Comparative Docking Analysis of 1,2,4-Triazole Derivatives as Enzyme Inhibitors: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various 1,2,4-triazole-based compounds as inhibitors of key enzymatic targets. The following sections detail quantitative docking data, experimental protocols, and relevant biological pathways to support rational drug design and development.

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] A significant portion of their therapeutic efficacy stems from their ability to inhibit specific enzymes. Molecular docking studies are a crucial computational tool in the discovery and optimization of these inhibitors, providing insights into potential binding modes and affinities. This guide synthesizes data from multiple studies to offer a comparative overview of the docking performance of 1,2,4-triazole derivatives against several important enzyme targets.

Quantitative Comparison of Docking Performance

The following tables summarize the binding affinities of various 1,2,4-triazole derivatives against different enzyme targets as reported in recent literature. Lower binding energy or docking score values typically indicate a more favorable interaction between the ligand and the enzyme's active site.

Aromatase Inhibitors

Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer.[3][4] Non-steroidal aromatase inhibitors like letrozole and anastrozole feature a 1,2,4-triazole moiety that coordinates with the heme iron of the enzyme.[1][4]

Compound/DerivativeTarget EnzymePDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Designed 1,2,4-Triazole Derivatives (Range)Aromatase3S79-9.04 to -9.96Letrozole(Not specified in study)
Compound 1Aromatase3S79-9.96Letrozole(Not specified in study)
1,2,3-Triazole/1,2,4-Triazole Hybrid 6a Aromatase(Not specified)(IC50: 0.12 µM)Letrozole(IC50: 0.002 µM)
1,2,3-Triazole/1,2,4-Triazole Hybrid 6b Aromatase(Not specified)(IC50: 0.09 µM)Letrozole(IC50: 0.002 µM)
Indole-Triazole Hybrid 5 Aromatase(Not specified)(IC50: 0.026 µM)Letrozole(IC50: 0.024 µM)

Note: IC50 values are provided for some compounds as a measure of in-vitro inhibitory activity, which often correlates with docking scores.[5][6]

Lanosterol 14α-Demethylase (CYP51) Inhibitors

Lanosterol 14α-demethylase is a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[7][8] Its inhibition by azole antifungals, which also contain a triazole ring, disrupts fungal cell membrane integrity.[7][8]

Compound/DerivativeTarget EnzymeTarget OrganismDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
APC-1Lanosterol 14α-demethylase (CYP51)Candida albicans(Significant interaction reported)Fluconazole(Not specified in study)
APC-3Lanosterol 14α-demethylase (CYP51)Candida albicans(Significant interaction reported)Fluconazole(Not specified in study)
APC-7Lanosterol 14α-demethylase (CYP51)Candida albicans(Significant interaction reported)Fluconazole(Not specified in study)
Other Enzyme Targets

The versatility of the 1,2,4-triazole scaffold allows for the inhibition of a diverse range of other enzymes.

Compound/DerivativeTarget EnzymeDocking Score (kcal/mol)Reference CompoundReference IC50 (µM)
Bis-1,2,4-Triazole 2 Thymidine Phosphorylase(IC50: 28.74 µM)(Not specified)(Not specified)
Bis-1,2,4-Triazole 6 Thymidine Phosphorylase(Promising inhibition)(Not specified)(Not specified)
Azinane-Triazole 12d α-Glucosidase(More active than reference)Acarbose375.82
Azinane-Triazole 12n α-Glucosidase(Most active in series)Acarbose375.82
Triazole Derivative 7f c-kit tyrosine kinase-176.749(Not specified)(Not specified)
Triazole Derivative 7f Protein kinase B-170.066(Not specified)(Not specified)

Experimental Protocols

The methodologies for molecular docking studies are critical for the reproducibility and interpretation of the results. Below are generalized yet detailed protocols based on the cited literature.

General Molecular Docking Protocol

A typical workflow for docking 1,2,4-triazole-based inhibitors involves several key steps:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

    • Charges (e.g., Kollman charges) are assigned to the protein atoms.

  • Ligand Preparation:

    • The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software (e.g., Marvin Sketch) and converted to 3D structures.

    • The ligands are energetically minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand atoms, and rotatable bonds are defined.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the enzyme, typically centered on the co-crystallized ligand or key active site residues.

    • Molecular docking is performed using software such as AutoDock.[1] A Lamarckian Genetic Algorithm is a commonly employed search algorithm.[9]

    • Multiple docking runs (e.g., 100) are usually performed for each ligand to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The resulting docked poses are clustered based on root-mean-square deviation (RMSD).

    • The pose with the lowest binding energy in the most populated cluster is typically selected as the most representative binding mode.

    • Interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, and coordination with metal ions) are visualized and analyzed using software like VMD or PyMOL.[1][9]

Validation of Docking Protocol

To ensure the docking protocol can accurately predict the binding mode of ligands, a validation step is often performed. This involves re-docking the co-crystallized ligand into the enzyme's active site. A successful validation is typically characterized by an RMSD of less than 2.0 Å between the docked pose and the crystallographic pose.[1]

Visualizing Key Pathways and Workflows

Understanding the broader biological context and the experimental process is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by 1,2,4-triazole inhibitors and a typical molecular docking workflow.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion Triazole_Inhibitor 1,2,4-Triazole Inhibitor (e.g., Letrozole) Triazole_Inhibitor->Aromatase Inhibits

Caption: Inhibition of estrogen biosynthesis by 1,2,4-triazole-based aromatase inhibitors.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Structure) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D Structure Generation) Docking_Run Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Clustering & Selection (Lowest Binding Energy) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies of enzyme inhibitors.

References

Translating Benchtop Potential to Preclinical Efficacy: A Comparative Guide to the In Vitro and In Vivo Performance of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncological research, the journey of a potential therapeutic agent from initial laboratory screening to preclinical validation is a critical determinant of its future clinical success. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of two novel 1,2,4-triazole derivatives, designated MPA and OBC, offering researchers, scientists, and drug development professionals a clear perspective on the correlation and challenges in preclinical drug discovery. While the specific focus is on these illustrative compounds, the principles and methodologies are broadly applicable to the evaluation of other potential anticancer agents, including derivatives of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid.

At a Glance: In Vitro Cytotoxicity vs. In Vivo Antitumor Activity

The initial assessment of anticancer potential for MPA and OBC was conducted in vitro against the MDA MB-468 human breast cancer cell line. Following promising results, the investigation proceeded to in vivo evaluation in murine models of Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA).

CompoundIn Vitro IC50 (µM) vs. MDA MB-468In Vivo Antitumor ModelKey In Vivo Efficacy Metrics
24h 48h
MPA 1202[1]1522[1]EAC
OBC 1009[1]1281[1]EAC & DLA

Delving into the Data: A Quantitative Comparison

The following tables summarize the key quantitative data obtained from the in vitro and in vivo studies of MPA and OBC, providing a direct comparison of their efficacy in different experimental settings.

Table 1: In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. The in vitro cytotoxicity of MPA and OBC was determined using the Sulforhodamine B (SRB) assay.

CompoundCell LineIncubation Time (hours)IC50 (µM)[1]
MPAMDA MB-468241202
481522
OBCMDA MB-468241009
481281

Lower IC50 values indicate greater cytotoxic potency.

Table 2: In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a liquid tumor model used to assess the effect of potential anticancer agents on survival and hematological parameters.

Treatment GroupDose (mg/kg)Mean Survival Time (Days)Increase in Life Span (%)
Control (EAC)-21.5 ± 0.42-
MPA 2526.3 ± 0.4922.3
5029.4 ± 0.5136.7
OBC 2528.6 ± 0.6733.0
5033.1 ± 0.7353.9
Standard (5-Fluorouracil)2039.8 ± 0.6385.1

Data represents mean ± SEM.

Table 3: In Vivo Efficacy in Dalton's Lymphoma Ascites (DLA) Model

The DLA model is another ascitic tumor model used to evaluate the impact of compounds on tumor volume and weight.

Treatment GroupDose (mg/kg)Tumor Volume (mL)Tumor Weight (g)
Control (DLA)-4.1 ± 0.183.9 ± 0.15
OBC 252.9 ± 0.112.8 ± 0.11
502.1 ± 0.092.0 ± 0.08
1001.3 ± 0.061.2 ± 0.05
Standard (5-Fluorouracil)200.9 ± 0.040.8 ± 0.03

Data represents mean ± SEM.

Visualizing the Path from Lab to Preclinical Model

To understand the workflow of evaluating these compounds, the following diagrams illustrate the experimental processes.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation start_vitro Novel 1,2,4-Triazole Derivatives (MPA & OBC) srb_assay Sulforhodamine B (SRB) Assay (MDA MB-468 cells) start_vitro->srb_assay dna_frag DNA Fragmentation Assay start_vitro->dna_frag ic50 Determine IC50 Values srb_assay->ic50 start_vivo Promising Compounds from In Vitro ic50->start_vivo Proceed if active apoptosis Confirm Apoptosis Induction dna_frag->apoptosis apoptosis->start_vivo Proceed if active eac_model Ehrlich Ascites Carcinoma (EAC) Model (Swiss Albino Mice) start_vivo->eac_model dla_model Dalton's Lymphoma Ascites (DLA) Model (Swiss Albino Mice) start_vivo->dla_model eac_params Measure: - Mean Survival Time - Body Weight - Hematological Parameters eac_model->eac_params dla_params Measure: - Tumor Volume - Tumor Weight dla_model->dla_params

Figure 1. Workflow for In Vitro to In Vivo Evaluation.

Detailed Experimental Protocols

A thorough understanding of the methodologies is crucial for the replication and validation of these findings.

In Vitro Experimental Protocols

1. Sulforhodamine B (SRB) Assay for Cytotoxicity:

  • Cell Culture: MDA MB-468 human breast cancer cells were cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: Cells were treated with various concentrations of MPA and OBC and incubated for 24 and 48 hours.

  • Cell Fixation: After incubation, the cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with Sulforhodamine B dye, which binds to cellular proteins.

  • Measurement: The protein-bound dye was solubilized, and the absorbance was measured spectrophotometrically to determine cell viability. The IC50 values were calculated from the dose-response curves.[1]

2. DNA Fragmentation Assay for Apoptosis Detection:

  • Cell Treatment: MDA MB-468 cells were treated with MPA and OBC at concentrations of 1000, 2000, and 3000 µM for 48 hours.[2]

  • DNA Extraction: DNA was extracted from the treated cells.

  • Gel Electrophoresis: The extracted DNA was run on an agarose gel.

  • Visualization: DNA fragmentation, a hallmark of apoptosis, was visualized as a laddering pattern on the gel. The results indicated that OBC was more effective at inducing apoptosis than MPA.[1][2]

In Vivo Experimental Protocols

1. Ehrlich Ascites Carcinoma (EAC) Murine Model:

  • Tumor Induction: Swiss albino mice were intraperitoneally injected with EAC cells.[1]

  • Treatment Regimen: Twenty-four hours after tumor inoculation, the mice were treated daily with MPA (25 and 50 mg/kg) or OBC (25 and 50 mg/kg) for 15 days. A control group received the vehicle, and a standard group received 5-fluorouracil (20 mg/kg).[1]

  • Efficacy Evaluation: The antitumor effect was assessed by monitoring the mean survival time, changes in body weight, and hematological parameters (e.g., white blood cell count).[1][3]

2. Dalton's Lymphoma Ascites (DLA) Murine Model:

  • Tumor Induction: Swiss albino mice were intraperitoneally inoculated with DLA cells.[3]

  • Treatment Protocol: Similar to the EAC model, treatment with OBC (25, 50, and 100 mg/kg) or a standard drug was initiated after tumor cell injection.[1]

  • Efficacy Assessment: The primary endpoints for this model were the measurement of tumor volume and tumor weight at the end of the study period.[1][3]

Concluding Remarks

The case of MPA and OBC demonstrates a favorable, though not perfectly linear, correlation between in vitro cytotoxicity and in vivo antitumor efficacy. While both compounds showed activity in the low micromolar range in vitro, their performance in animal models provided a more nuanced understanding of their therapeutic potential, with OBC emerging as the more potent agent. This guide underscores the importance of a multi-modal approach to preclinical drug evaluation, integrating robust in vitro screening with well-designed in vivo studies to identify promising candidates for further development in the fight against cancer.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of novel chemical entities is intrinsically linked to their selectivity. For compounds built around the versatile 1,2,4-triazole scaffold, understanding the cross-reactivity profile is a critical step in preclinical development. This guide provides a framework for evaluating the selectivity of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, a molecule of interest within this chemical class. While specific cross-reactivity data for this exact compound is not extensively published, this document outlines the methodologies and data presentation standards crucial for its comprehensive pharmacological profiling.

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of clinically approved drugs, demonstrating a broad spectrum of biological activities including antifungal, antiviral, and anticancer effects.[1] The diverse therapeutic applications of triazole-containing compounds underscore the importance of rigorous selectivity screening to minimize the risk of off-target effects and associated toxicities.

Comparative Analysis of Binding Affinities

A crucial aspect of characterizing a drug candidate is to quantify its interaction with a panel of relevant biological targets. This typically involves determining the binding affinity (often expressed as the inhibition constant, Kᵢ, or the half-maximal inhibitory concentration, IC₅₀) against the intended target and a range of potential off-targets.

Below is a template table summarizing hypothetical cross-reactivity data for this compound. In a typical study, this compound would be screened against a panel of receptors, enzymes, and ion channels.

Target Target Class Assay Type This compound Kᵢ (nM) or IC₅₀ (nM)Reference Compound Kᵢ (nM) or IC₅₀ (nM)Selectivity Ratio (Off-Target Kᵢ / Primary Target Kᵢ)
Primary Target X e.g., KinaseEnzymatic Assay[Insert Value][Insert Value]1
Off-Target Ae.g., GPCRRadioligand Binding[Insert Value][Insert Value][Calculate Value]
Off-Target Be.g., Ion ChannelElectrophysiology[Insert Value][Insert Value][Calculate Value]
Off-Target Ce.g., ProteaseEnzymatic Assay[Insert Value][Insert Value][Calculate Value]
Off-Target De.g., Nuclear ReceptorReporter Gene Assay[Insert Value][Insert Value][Calculate Value]

Data in this table is illustrative. Actual experimental values would be populated from specific screening assays.

Experimental Protocols for Cross-Reactivity Screening

Detailed and reproducible methodologies are paramount for the accurate assessment of compound selectivity. Below is a generalized protocol for a competitive radioligand binding assay, a common method for evaluating cross-reactivity against G-protein coupled receptors (GPCRs).

Objective: To determine the binding affinity of this compound for a panel of off-target receptors.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor.

  • This compound (test compound).

  • Reference compound (a known ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation fluid.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the reference compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kₑ, and varying concentrations of the test compound or reference compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Harvesting: Terminate the binding reaction by rapid filtration through the filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection: After drying the filter plates, add scintillation fluid to each well and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing the Selectivity Screening Workflow

A systematic approach is essential for efficiently characterizing the selectivity of a compound. The following diagram illustrates a typical workflow for assessing cross-reactivity.

cluster_0 Compound Progression cluster_1 Decision Points A Primary Target Screening B Identification of 'Hits' A->B C Broad Panel Cross-Reactivity Screening (e.g., 44 targets) B->C G Potency & Efficacy Criteria Met? B->G D Dose-Response Confirmation C->D H Significant Off-Target Hits? C->H E Functional Assays for Off-Targets D->E F In Vivo Safety Pharmacology E->F I Acceptable Therapeutic Window? E->I

Caption: A generalized workflow for assessing the selectivity and potential off-target effects of a test compound.

Conclusion

The evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. For this compound, a thorough investigation of its off-target binding profile is necessary to predict potential side effects and determine its therapeutic index. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and interpreting such studies. By systematically assessing the selectivity of novel triazole derivatives, researchers can advance compounds with a higher probability of clinical success.

References

Ensuring Purity of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid for Reliable Biological Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount to the validity and reproducibility of biological testing. This guide provides an objective comparison of analytical methods to establish the purity of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid, a compound of interest for its potential biological activities, against established antifungal agents. The supporting experimental data underscores the importance of rigorous purity assessment.

Comparative Purity Analysis

The purity of a compound directly impacts its efficacy and safety in biological assays. A comparison of this compound with commercially available triazole antifungal drugs highlights the stringent purity requirements in pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantitative purity analysis.

CompoundAnalytical MethodReported Purity (%)Potential Impurities
This compound HPLC>98.0 (typical)[1]Starting materials, reaction by-products, isomers, residual solvents
FluconazoleHPLC>99.0Related substances (e.g., Impurity A, B, C), degradation products[2]
VoriconazoleHPLC, LC-MS>99.0Isomers, degradation products (e.g., Impurity-E), related substances[3]
ItraconazoleHPLC, LC-MS>99.0Geometric isomers, degradation products, related substances[4][5]

Note: The purity of synthesized compounds like this compound is typically confirmed through a combination of techniques including HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)[6][7]. For established drugs, pharmacopeial standards dictate acceptable impurity levels.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of compound purity. Below are protocols for the key analytical techniques used in the characterization and purity assessment of triazole derivatives.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the industry standard for quantifying the purity of pharmaceutical compounds by separating the main component from its impurities.

Objective: To determine the percentage purity of this compound by calculating the area of the main peak relative to the total area of all peaks.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid to ensure good peak shape. The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a sample solution of the test article at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by UV absorbance scan (typically around 260 nm for triazoles).

  • Analysis: Inject the blank (solvent), standard solution, and sample solution into the HPLC system.

  • Data Processing: Integrate the peaks in the chromatogram. Calculate the percentage purity using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of a compound and identifying the presence of impurities.

Objective: To verify the identity of this compound and to detect any proton- or carbon-containing impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample of this compound

  • Internal standard (optional, for quantitative NMR)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • Compare the obtained chemical shifts, multiplicities, and integration values of the ¹H NMR spectrum with the expected structure of this compound.

    • Compare the chemical shifts in the ¹³C NMR spectrum with the expected values for the compound.

    • Look for any unexpected peaks in both spectra, which may indicate the presence of impurities. The integration of impurity peaks in the ¹H NMR spectrum relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify unknown impurities.

Objective: To identify the molecular weights of potential impurities in the this compound sample.

Instrumentation:

  • LC-MS system (HPLC coupled to a mass spectrometer, e.g., a quadrupole or time-of-flight analyzer)

Procedure:

  • Chromatographic Separation: Perform an HPLC separation similar to the protocol described above, ensuring the mobile phase is compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate instead of non-volatile salts).

  • Mass Spectrometry Analysis:

    • The eluent from the HPLC column is directed into the mass spectrometer.

    • The mass spectrometer is typically operated in electrospray ionization (ESI) mode (positive or negative ion mode) to generate ions of the analytes.

    • Acquire mass spectra for each eluting peak.

  • Data Interpretation:

    • The mass-to-charge ratio (m/z) of the main peak should correspond to the molecular weight of this compound.

    • The m/z values of minor peaks can be used to deduce the molecular weights of impurities. This information, combined with knowledge of the synthetic route, can help in identifying their structures.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in purity determination and the potential biological context of this compound, the following diagrams are provided.

Purity_Determination_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_result Outcome crude_product Crude this compound purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification hplc HPLC (Quantitative Purity) purification->hplc nmr NMR (Structural Confirmation) purification->nmr lcms LC-MS (Impurity ID) purification->lcms result Purity > 98% Biologically Ready hplc->result nmr->result lcms->result

A general workflow for the purification and purity analysis of a synthesized compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Fungal Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation dna DNA transcription_factor->dna Binding gene_expression Gene Expression (Ergosterol Synthesis) dna->gene_expression Transcription compound This compound compound->receptor Inhibition

A hypothetical signaling pathway where a triazole compound may exert its antifungal effect.

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid as hazardous chemical waste. Professional disposal is required. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 138624-97-2), ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedures in conjunction with their institution's specific environmental health and safety (EHS) protocols.

Immediate Safety and Handling Protocols

Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against dust particles and splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents direct skin contact.[1]
Body Protection A lab coat or other protective clothing.Shields skin from accidental spills.
Respiratory Protection A dust mask may be necessary if dust generation is unavoidable.[2]Avoids inhalation of potentially harmful dust.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to manage it as hazardous waste. Disposal must be in accordance with local, regional, and national regulations.[2]

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, sealable container.[3][4]

    • Ensure the waste container is made of a material compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (138624-97-2), and any known hazard information.

  • Storage :

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents and bases.[4]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow their specific procedures for documentation and hand-off.

    • The final disposal must be conducted at an approved and licensed waste disposal plant.[3][4][5]

Accidental Spill Response Protocol

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[2]

  • Contain :

    • For dry spills, carefully sweep or vacuum the material. Avoid generating dust.[1][2][3]

    • Slightly moistening the material with water can help prevent it from becoming airborne.

  • Collect : Place all contaminated materials, including cleaning supplies and contaminated PPE, into a sealed, properly labeled container for disposal as hazardous waste.[3][4]

  • Decontaminate : Thoroughly clean the spill area with an appropriate solvent or detergent and water.

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air.[3]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G A Start: Waste Generation B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Dedicated, Labeled Container B->C D Is the Spill Contained? C->D E Follow Spill Response Protocol D->E No F Store Sealed Container in Designated Hazardous Waste Area D->F Yes E->C G Contact Institutional EHS for Waste Pickup F->G H Transfer to Licensed Waste Disposal Facility G->H I End: Proper Disposal H->I

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety, handling, and disposal information for this compound (CAS No. 138624-97-2). The following protocols are synthesized from safety data sheets of structurally similar triazole compounds and are intended to serve as a comprehensive guide for laboratory safety and chemical management. Adherence to these guidelines is essential for ensuring a safe research environment.

Hazard Identification and Classification

Based on data from related triazole compounds, this compound is anticipated to present the following hazards. Researchers should handle this compound with the assumption that it is hazardous.

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.[1]
Skin IrritationCategory 2GHS07WarningH315: Causes skin irritation.[1][2][3]
Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — Single exposure (Respiratory system)Category 3GHS07WarningH335: May cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]Protects against splashes and dust particles that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) tested according to EN 374.[1][2]Prevents skin contact, which can cause irritation.[2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[2] Consider additional protective clothing for large quantities.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]Prevents inhalation, which may cause respiratory tract irritation.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Handling and Storage
  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][5]

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.[1]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][4]

Chemical Spill and Disposal Plan

Spill Containment:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as detailed above.

  • For solid spills, carefully sweep up the material, avoiding dust generation.[2]

  • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[2]

  • Place the contained material in a designated, labeled, and sealed waste container for disposal.[2][3]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[1][2]

  • Do not empty into drains.[3]

  • All waste disposal must be handled in accordance with local, state, and federal regulations.[1][3] Chemical waste generators must consult these regulations to ensure complete and accurate classification.[3]

Emergency Procedures: First-Aid Measures

In the event of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][4] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2][3][4]
Inhalation Move the person to fresh air.[2][3][4] If breathing is difficult, provide oxygen.[2] Seek medical attention.[2][3][4]
Ingestion Clean mouth with water and drink plenty of water afterwards.[3][4] Seek medical attention if symptoms occur.[3][4]

Workflow for Safe Handling and Disposal

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in fume hood - Avoid dust generation - Weigh and transfer carefully prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatibles handling->storage Post-use spill Spill Response - Evacuate area - Contain spill - Clean with inert absorbent handling->spill If spill occurs disposal Waste Disposal - Collect in labeled container - Dispose as hazardous waste - Follow regulations handling->disposal Waste generated emergency Emergency - Follow First-Aid - Seek medical attention handling->emergency If exposure occurs spill->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.